2-(Hydroxymethyl)-5-iodophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-5-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUQDFDJCPQKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)-5-iodophenol
Introduction: A Versatile Building Block in Modern Chemistry
2-(Hydroxymethyl)-5-iodophenol, also known by its synonym 2-hydroxy-5-iodobenzyl alcohol, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its trifunctional nature, featuring a phenolic hydroxyl group, a benzylic alcohol moiety, and a strategically positioned iodine atom, renders it a versatile synthon for the construction of complex molecular architectures. The interplay of these functional groups dictates its reactivity, solubility, and potential biological activity, making a thorough understanding of its physicochemical properties paramount for its effective application. This guide provides a comprehensive overview of the synthesis, structural elucidation, and key chemical characteristics of 2-(Hydroxymethyl)-5-iodophenol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structural Elucidation
The unequivocal identification of a chemical entity is the foundation of reproducible scientific research. This section details the structural and identifying information for 2-(Hydroxymethyl)-5-iodophenol.
Nomenclature and CAS Registry
-
Systematic IUPAC Name: 2-(Hydroxymethyl)-5-iodophenol
-
Synonym: 2-Hydroxy-5-iodobenzyl alcohol
-
CAS Number: While some databases may associate this structure with CAS No. 14056-07-6 under the name "2-(Hydroxymethyl)-4-iodophenol," the synonym "2-hydroxy-5-iodobenzyl alcohol" correctly describes the substitution pattern where the hydroxyl group is at position 1, the hydroxymethyl at position 2, and the iodo group at position 5.[1] For clarity and precision, referencing the IUPAC name and structure is recommended. Another isomer, 5-(Hydroxymethyl)-2-iodophenol, is assigned CAS No. 773869-57-1.[2][3]
Molecular Structure and Key Features
The molecular structure of 2-(Hydroxymethyl)-5-iodophenol is presented below.
Caption: 2D structure of 2-(Hydroxymethyl)-5-iodophenol.
Key structural features include:
-
A benzene ring providing a rigid scaffold.
-
A phenolic hydroxyl (-OH) group, which is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.[4][5][6]
-
A hydroxymethyl (-CH₂OH) group ortho to the phenolic hydroxyl group.
-
An iodine (-I) atom at the para position relative to the hydroxymethyl group and meta to the hydroxyl group. The C-I bond is the most reactive site for cross-coupling reactions.
Synthesis and Manufacturing
The most common and efficient synthesis of 2-(Hydroxymethyl)-5-iodophenol is achieved through the regioselective hydroxymethylation of 4-iodophenol, a classic example of the Lederer-Manasse reaction.[7][8][9]
The Lederer-Manasse Reaction: Mechanistic Insight
The Lederer-Manasse reaction involves the ortho- and para-hydroxymethylation of phenols using formaldehyde in the presence of an acid or base catalyst.[7][8][9] In the case of 4-iodophenol, the para position is blocked by the iodine atom, thus directing the electrophilic attack of formaldehyde to the ortho position.
The reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5][6] Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion. Formaldehyde, a weak electrophile, then attacks the electron-rich ortho position of the phenoxide. Subsequent workup re-protonates the phenoxide to yield the final product.
Caption: Simplified workflow of the Lederer-Manasse synthesis.
Detailed Experimental Protocol
This protocol is adapted for a 10g scale synthesis of 2-(Hydroxymethyl)-5-iodophenol.
Materials:
-
4-Iodophenol (10.0 g, 45.4 mmol)
-
10% aqueous Sodium Hydroxide (NaOH) solution (40 mL)
-
Formaldehyde (37% aqueous solution, 4.5 g, 55 mmol)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Hexane
Procedure:
-
Reagent Setup: In a suitable reaction vessel, dissolve 4-iodophenol in 10% aqueous NaOH. The solution should be clear and may have a slight yellow hue.
-
Addition of Formaldehyde: Cool the solution to 5°C using an ice bath. Slowly add the formaldehyde solution dropwise over a period of 20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Hexane/Ethyl Acetate (7:3). The product will appear as a more polar spot (lower Rf value) than the starting material.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully acidify the solution with 2M HCl to a pH of approximately 4. A precipitate of the product should form.
-
Isolation and Purification:
-
Filter the precipitate and wash with cold water.
-
Alternatively, extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-(Hydroxymethyl)-5-iodophenol is essential for its application in various fields.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇IO₂ | [1] |
| Molecular Weight | 250.03 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [10] |
| Melting Point | Data not consistently available; however, related iodinated phenols have melting points in the range of 40-100°C. | |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, and Dichloromethane. Limited solubility in water. | [1] |
Acidity (pKa)
The pKa of the phenolic hydroxyl group is a critical parameter influencing the compound's ionization state at different pH values. The electron-withdrawing nature of the iodine atom is expected to increase the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10).
Expected pKa: The pKa of 2-(Hydroxymethyl)-5-iodophenol is anticipated to be lower than that of phenol due to the inductive effect of the iodine atom. A precise experimental value is not readily available in the literature, but it is expected to be in the range of 8-9.
Experimental Protocol for pKa Determination (Spectrophotometric Method): [11][12] This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of 2-(Hydroxymethyl)-5-iodophenol in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Spectral Measurement: For each buffer solution, add a small, constant volume of the stock solution and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.
Lipophilicity (logP and logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a molecule's pharmacokinetic properties, such as absorption and distribution.
Predicted logP: Computational models predict a logP value of approximately 1.3 for this compound, indicating moderate lipophilicity.[1]
Experimental Protocol for logD₇.₄ Determination (Shake-Flask Method): [13][14] This classic method measures the distribution of the compound between n-octanol and a buffered aqueous phase at physiological pH (7.4).
-
Solvent Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa.
-
Partitioning: Dissolve a known amount of 2-(Hydroxymethyl)-5-iodophenol in the pre-saturated n-octanol. Add an equal volume of pre-saturated PBS (pH 7.4).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 2-(Hydroxymethyl)-5-iodophenol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 6.5-8.0 ppm). The protons on the iodinated ring will exhibit splitting patterns dependent on their coupling with each other.
-
Hydroxymethyl Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.
-
Phenolic Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 5.0-8.0 ppm.
-
Alcoholic Hydroxyl Proton (-CH₂OH, 1H): A broad singlet or a triplet (if coupled to the methylene protons), also with a variable chemical shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine atom (C-I) will appear at a characteristically upfield position (around δ 80-90 ppm) due to the heavy atom effect. The carbons attached to the hydroxyl and hydroxymethyl groups will be downfield.
-
Hydroxymethyl Carbon (-CH₂OH, 1C): A signal is expected in the region of δ 60-70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
O-H Stretch (Phenolic and Alcoholic): A broad and strong band in the region of 3200-3600 cm⁻¹.[15]
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.[16]
-
C-H Stretch (Aliphatic): Medium bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.[15]
-
C-O Stretch (Phenolic and Alcoholic): Strong bands in the 1000-1250 cm⁻¹ region.[16]
Experimental Protocol for IR Spectrum Acquisition (ATR-FTIR): [17]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 250) should be observed.
-
Key Fragments:
-
Loss of iodine ([M-I]⁺) at m/z 123.
-
Loss of the hydroxymethyl group ([M-CH₂OH]⁺) at m/z 219.
-
Fragments characteristic of the iodophenol moiety.
-
Safety, Handling, and Storage
Proper safety precautions are crucial when working with 2-(Hydroxymethyl)-5-iodophenol.
Hazard Identification
Based on data for similar iodinated phenols, the following hazards are anticipated:[2][18][19][20][21]
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
The C-I bond can be light-sensitive, so storage in an amber vial is recommended.[1]
-
Store away from strong oxidizing agents and strong bases.[1]
Applications and Future Directions
The unique structural features of 2-(Hydroxymethyl)-5-iodophenol make it a valuable intermediate in several areas:
-
Medicinal Chemistry: The iodinated phenyl ring is a common motif in thyroid hormone analogs and other biologically active molecules. The iodine atom can also be replaced in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex structures.
-
Radiopharmaceutical Development: The iodine atom can be replaced with a radioactive isotope of iodine for use in diagnostic imaging or radiotherapy.
-
Materials Science: The phenolic and alcoholic hydroxyl groups can be used in polymerization reactions to create novel polymers with specific properties.
Future research may focus on expanding the synthetic utility of this compound, exploring its biological activities, and developing new materials derived from it.
Conclusion
2-(Hydroxymethyl)-5-iodophenol is a multifunctional aromatic compound with a rich and versatile chemistry. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for its successful application in research and development. The protocols and data presented herein provide a solid foundation for scientists and researchers to safely and effectively utilize this valuable chemical building block.
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]
-
Filo. (2025, October 30). Lederrer mansse reaction mechanism steps detail. Retrieved from [Link]
-
Britannica. (n.d.). Electrophilic aromatic substitution. In Britannica. Retrieved from [Link]
-
Maxbrain Chemistry. (n.d.). Lederer-Manasse Reaction and Mechanism. Retrieved from [Link]
-
Brainly.in. (2018, July 20). Give a detailed account of the Lederer-Manasse Reaction. Retrieved from [Link]
-
NEET coaching. (n.d.). which of the following products is formed in Lederer-Manasse reaction ?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Electrophilic Substitution of the Phenol Aromatic Ring. Retrieved from [Link]
-
da Silva, T. M., et al. (2005). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 16(5), 1014-1019. Retrieved from [Link]
-
Aktaş, A. H., Şanlı, N., & Pekcan, G. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 52(3), 213-217. Retrieved from [Link]
-
ResearchGate. (2019, March). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H₂O, predicted) (NP0327563). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H₂O, predicted) (NP0243451). Retrieved from [Link]
-
Liptak, M. D., & Shields, G. C. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8629. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Hydroxymethyl)-4-iodophenol. Retrieved from [Link]
-
Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2005). Absolute pKa determinations for substituted phenols. The Journal of Physical Chemistry A, 109(51), 11313-11324. Retrieved from [Link]
-
Jeannerat, D., et al. (2018). Dereplication of plant phenolics using a mass-spectrometry database independent method. Phytochemical Analysis, 29(6), 579-588. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Progress in the Chemistry of Organic Natural Products, 104, 1-118. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Bhal, S. K., et al. (2007). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Journal of Pharmaceutical Sciences, 96(12), 3255-3266. Retrieved from [Link]
-
GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004704384. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-iodo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2024, July 24). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. Retrieved from [Link]
-
ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
Juniper Publishers. (2018, February 21). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Retrieved from [Link]
-
MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]
-
Springer. (2016, April 21). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Retrieved from [Link]
-
LITFL. (2024, January 12). Toxicology Mnemonic Challenge. Retrieved from [Link]
-
Reva, I., et al. (2014). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A, 118(1), 110-120. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 9.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). The Lederer–Manasse reaction (adapted from[6][22]). Retrieved from [Link]
Sources
- 1. 2-(Hydroxymethyl)-4-iodophenol | CAS 14056-07-6 [benchchem.com]
- 2. 5-(Hydroxymethyl)-2-iodophenol | 773869-57-1 [sigmaaldrich.com]
- 3. 773869-57-1|5-(Hydroxymethyl)-2-iodophenol|BLD Pharm [bldpharm.com]
- 4. byjus.com [byjus.com]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]
- 7. Lederer-Manasse Reaction and Mechanism [maxbrainchemistry.com]
- 8. brainly.in [brainly.in]
- 9. allen.in [allen.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scielo.br [scielo.br]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Iodinated Phenolic Compounds
This guide provides a comprehensive technical overview of the biological activities of iodinated phenolic compounds, designed for researchers, scientists, and professionals in drug development. It delves into the core mechanisms of action, synthesis, structure-activity relationships, and key experimental protocols, offering a foundational understanding for harnessing the therapeutic potential of this versatile class of molecules.
Introduction: The Significance of Iodinated Phenolic Compounds
Iodinated phenolic compounds are a class of aromatic molecules characterized by one or more iodine atoms attached to a phenol ring structure. These compounds are found in nature, notably as the thyroid hormones L-thyroxine (T4) and 3,5,3'-triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development in vertebrates.[1] Beyond their physiological roles, both naturally occurring and synthetic iodinated phenols exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. Their unique chemical properties, conferred by the large and lipophilic iodine atom, make them valuable scaffolds in medicinal chemistry and drug discovery.
The introduction of iodine to a phenolic ring can dramatically alter its electronic and steric properties, leading to enhanced biological efficacy and novel mechanisms of action compared to their non-iodinated parent compounds. This guide will explore these multifaceted activities in detail.
Mechanisms of Biological Activity
The diverse biological effects of iodinated phenolic compounds stem from several distinct, and sometimes overlapping, mechanisms of action.
Thyroid Hormone Mimicry and Endocrine Disruption
The structural similarity of many iodinated phenols to thyroid hormones allows them to interact with the thyroid hormone system. This can lead to both therapeutic applications and potential endocrine-disrupting effects.
-
Deiodinase Enzyme Interactions : Thyroid hormone homeostasis is maintained by a family of selenoenzymes called deiodinases (DIOs), which are responsible for the activation and inactivation of thyroid hormones by regioselective deiodination.[2][3] Synthetic iodinated compounds can act as substrates or inhibitors for these enzymes. For instance, some organoselenium compounds have been developed as functional mimics of iodothyronine deiodinase, efficiently catalyzing the inner-ring deiodination of thyroxine.[4] Understanding these interactions is critical for designing drugs that can modulate thyroid hormone levels in diseases like hyperthyroidism or hypothyroidism.[5]
Antimicrobial Activity
Iodine itself is a well-known broad-spectrum antimicrobial agent.[6] When incorporated into a phenolic structure, this activity can be retained or enhanced, often with improved stability and reduced toxicity.
-
Mechanism of Action : The antimicrobial action of iodine involves its ability to penetrate microbial cell walls and act as a protoplasmic poison.[7] Inside the cell, it functions as a potent oxidizing agent, targeting sulfhydryl groups in essential amino acids like cysteine and methionine, as well as phenolic groups in tyrosine.[7][8] This disrupts the electron transport chain, cellular metabolism, and destabilizes membranes by affecting nucleic acids and fatty acids.[7]
-
Examples and Applications : Iodinated phenolic compounds like iodovanillin have demonstrated significant growth inhibitory effects against various fungal species.[6] Iodinated polystyrene derivatives have also been shown to possess strong antimicrobial activity against both bacteria and fungi without releasing active iodine, making them suitable for applications in medical devices.[9] The development of iodophors, which are complexes of iodine with solubilizing agents, allows for a controlled release of iodine, enhancing its stability and antimicrobial efficacy.[7][10]
Anticancer Activity
A growing body of evidence suggests that various phenolic compounds and their derivatives possess anticancer properties.[11][12] Iodination can be a key modification to enhance this activity.
-
Mechanisms of Action : Phenolic compounds can induce anticancer effects through multiple pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[12] They can act on molecular targets by reducing the expression of transcription factors that regulate cytoprotective genes and suppressing signaling pathways involved in cell proliferation.[12] Marine-derived phenolic compounds, for instance, have been shown to inhibit cancer cell proliferation and migration at very low concentrations.[11] While the specific contribution of iodine to these mechanisms is an active area of research, it is hypothesized that it enhances the lipophilicity of the molecule, facilitating cell membrane penetration and interaction with intracellular targets.
Synthesis and Structure-Activity Relationships (SAR)
The biological activity of iodinated phenolic compounds is highly dependent on the number and position of iodine atoms on the phenolic ring. Understanding the methods of synthesis and the resulting SAR is crucial for designing potent and selective molecules.
Synthesis of Iodinated Phenolic Compounds
Several methods exist for the iodination of phenols, ranging from classical chemical methods to more modern, greener enzymatic approaches.
-
Chemical Iodination : Traditional methods often involve the use of molecular iodine (I₂) in the presence of an oxidizing agent.[13][14] For example, a common laboratory-scale synthesis uses iodine and hydrogen peroxide in water, which is considered a more environmentally friendly approach.[13][15] The reaction proceeds via an electrophilic substitution mechanism.[16] The pH of the reaction medium can significantly influence the rate and outcome of the iodination, with the phenolate ion being more reactive than the undissociated phenol.[17]
-
Enzymatic Iodination : Biocatalytic methods offer a "green chemistry" alternative to conventional synthesis.[18] Enzymes like laccase and peroxidase can catalyze the iodination of phenols under mild conditions (ambient temperature and pressure in aqueous solutions) using non-reactive iodide salts.[18][19][20] These enzymatic methods can offer higher selectivity and reduce the generation of hazardous waste.[21]
Structure-Activity Relationships (SAR)
The position and degree of iodination are critical determinants of biological activity.
-
Antimicrobial Activity : The antimicrobial potency can be influenced by the substitution pattern. For example, studies on halogenated acetamidomethyl-styrene polymers found that a 2-iodoacetamidomethylstyrene polymer had the greatest antimicrobial activity.[9]
-
Thyroid Hormone Mimicry : The regioselectivity of deiodinase mimics is highly dependent on their structure. Naphthalene-based compounds with two selenol groups are particularly efficient at inner-ring deiodination of thyroxine.[4] The introduction of other functional groups in proximity to the iodine atoms can further modulate this activity.[4]
-
General Trends : The addition of iodine generally increases the lipophilicity of the phenolic compound. This can enhance its ability to cross cell membranes and interact with intracellular targets. However, it can also affect solubility and other pharmacokinetic properties. The electronic effects of the iodine substituent can also influence the acidity of the phenolic hydroxyl group and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.
Key Experimental Protocols
To aid researchers in this field, this section provides detailed methodologies for the synthesis and biological evaluation of iodinated phenolic compounds.
Protocol 1: Synthesis of 2-Iodophenol
This protocol describes a straightforward chemical synthesis of a simple iodinated phenol using readily available reagents.
Materials:
-
Phenol
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve phenol in deionized water in a round-bottom flask with magnetic stirring.
-
Add molecular iodine to the solution.
-
Slowly add 30% hydrogen peroxide dropwise to the reaction mixture at room temperature. The H₂O₂ acts as the oxidizing agent to generate the electrophilic iodine species.[13]
-
Allow the reaction to stir for 24 hours at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the product into dichloromethane using a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-iodophenol.
Protocol 2: Assay for Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the MIC of an iodinated phenolic compound against a bacterial strain using the broth microdilution method.
Materials:
-
Iodinated phenolic compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the iodinated phenolic compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Add the diluted bacterial suspension to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a spectrophotometer.
Protocol 3: Cell Viability Assay (MTT Assay) to Assess Anticancer Effects
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of an iodinated phenolic compound against a cancer cell line.
Materials:
-
Iodinated phenolic compound
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the iodinated phenolic compound in the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined from the dose-response curve.
Visualizations
Experimental Workflow for Synthesis and Antimicrobial Testing
Caption: Simplified intrinsic pathway of apoptosis induced by iodinated phenolic compounds.
Applications and Future Perspectives
Iodinated phenolic compounds hold significant promise in various fields, particularly in medicine and materials science.
-
Drug Development : Their diverse biological activities make them attractive candidates for the development of new antimicrobial, anticancer, and anti-inflammatory agents. Further research into their mechanisms of action and SAR will be crucial for designing more potent and selective drugs with favorable safety profiles. The potential to modulate thyroid hormone metabolism also presents opportunities for treating thyroid-related disorders. [1]* Biomaterials : The antimicrobial properties of iodinated phenols can be exploited in the development of self-disinfecting surfaces and coatings for medical devices, food packaging, and water purification systems. [9]* Synthetic Chemistry : Iodinated aromatics are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecules. [21] Future research should focus on:
-
Elucidating the detailed molecular mechanisms underlying the various biological activities of these compounds.
-
Expanding the chemical space through the synthesis of novel derivatives with improved efficacy and reduced toxicity.
-
Conducting in vivo studies to validate the therapeutic potential of promising candidates identified in vitro.
-
Developing more sustainable and efficient synthetic methods, including biocatalytic approaches. [18] The continued exploration of iodinated phenolic compounds is poised to yield exciting new discoveries and applications that will benefit human health and technology.
References
-
Ihssen, J., Schubert, M., Thöny-Meyer, L., & Richter, M. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS ONE. [Link]
-
Ihssen, J., Schubert, M., Thöny-Meyer, L., & Richter, M. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS ONE. [Link]
- Process for the iodination of phenolic derivatives. (n.d.).
-
Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]
-
Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774. [Link]
-
Bhabak, K. P., & Mugesh, G. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 26(11), 3183. [Link]
-
Biomimetic Deiodination of Thyroid Hormones and Iodothyronamines – A Structure-Activity Relationship Study. (2016). ResearchGate. [Link]
-
Ihssen, J., Schubert, M., Thöny-Meyer, L., & Richter, M. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS ONE. [Link]
-
Important iodinated phenolic compounds. (n.d.). ResearchGate. [Link]
-
Effect of Halogen Substitution on the Regioselective Deiodination of Thyroid Hormone Analogues by Deiodinase Mimics. (2018). ResearchGate. [Link]
-
The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. (2017). etd@IISc. [Link]
-
Kumar, S., Bhabak, K. P., & Mugesh, G. (2011). Deiodination of Thyroid Hormones by Iodothyronine Deiodinase Mimics: Does an Increase in the Reactivity Alter the Regioselectivity? Journal of the American Chemical Society, 133(25), 9993–10004. [Link]
-
Lucka, B., Sokołowski, A., & Eckstein, Z. (1975). Some structure-activity relationships of iodophorous iodine complex compounds. Part I. Chemistry. Przemysl Chemiczny, 54(5), 282-284. [Link]
-
Palacios-Villalobos, A., Olivares-Sáenz, E., Rodríguez-Rodríguez, J. C., Medina-Niño, G., & Alonso-Ramírez, C. (2022). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. Revista Chapingo Serie Horticultura, 28(3), 143-156. [Link]
-
Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774. [Link]
-
Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. (2020). PMC. [Link]
-
Iodination of p‐substituted phenols using KI as iodine source and O2 as oxidant. (n.d.). Wiley Online Library. [Link]
-
Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. (2019). Molecules. [Link]
-
In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase. (2021). PMC. [Link]
-
A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023). MDPI. [Link]
-
The Role of Iodine as an Antimicrobial Element. (2026). NICHEM Solutions. [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers. [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. (2022). Chemia. [Link]
-
Tsuchiya, H., & Akiba, M. (1998). Antimicrobial activities of iodinated polystyrene derivatives. Journal of Applied Polymer Science, 68(11), 1791-1797. [Link]
-
The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. (2025). MDPI. [Link]
-
Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. (2025). ResearchGate. [Link]
-
S. S. Israel, J. D. S. (1936). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society, 58(10), 2027-2028. [Link]
-
Gomes, C. A., da Cruz, T. G., Andrade, J. L., Milhazes, N., Borges, F., & Marques, M. P. M. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. Journal of Medicinal Chemistry, 46(25), 5395–5401. [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (2018). PMC. [Link]
-
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). PMC. [Link]
-
Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. (2018). ResearchGate. [Link]
-
Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. (n.d.). Wiley Online Library. [Link]
-
Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2022). PMC. [Link]
-
Food Phenolic Compounds: Main Classes, Sources and Their Antioxidant Power. (2013). IntechOpen. [Link]
-
Jiang, J., Gao, Y., Pang, S., Lu, J., Zhou, Y., & Wang, Q. (2018). Effect of iodide on transformation of phenolic compounds by nonradical activation of peroxydisulfate in the presence of carbon nanotube: Kinetics, impacting factors, and formation of iodinated aromatic products. Chemosphere, 208, 992-999. [Link]
-
Iodination of phenols in water using easy to handle amine-iodine complexes. (2009). R Discovery. [Link]
-
Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. (2015). ResearchGate. [Link]
-
Shahidi, F., & Ambigaipalan, P. (2015). Phenolic compounds from new natural sources—plant genotype and ontogenetic variation. Journal of Agricultural and Food Chemistry, 63(28), 6367–6400. [Link]
-
Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. (2022). ResearchGate. [Link]
-
Phenolic Compounds in Food: Characterization and Health Benefits. (2022). PMC. [Link]
-
Phenolic Compounds from New Natural Sources—Plant Genotype and Ontogenetic Variation. (2023). MDPI. [Link]
Sources
- 1. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics [etd.iisc.ac.in]
- 6. Laccase catalyzed synthesis of iodinated phenolic compounds with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nichem.solutions [nichem.solutions]
- 8. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms | MDPI [mdpi.com]
- 9. Antimicrobial activities of iodinated polystyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 15. semanticscholar.org [semanticscholar.org]
- 16. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 17. DSpace [kb.osu.edu]
- 18. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity | PLOS One [journals.plos.org]
- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 20. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Natural occurrence of iodinated hydroxymethylphenols
An In-depth Technical Guide to the Natural Occurrence of Iodinated Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naturally occurring iodinated phenolic compounds, while less common than their brominated counterparts, represent a class of marine-derived metabolites with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of these rare marine natural products. We delve into the enzymatic processes governing their formation, detail robust methodologies for their extraction and characterization, and discuss their potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers seeking to explore this promising frontier of marine biotechnology.
Introduction: The Enigmatic World of Iodinated Marine Phenols
The marine environment is a vast reservoir of chemical diversity, yielding a plethora of secondary metabolites with unique structural features and potent biological activities.[1][2] Among these, halogenated phenols, particularly those from marine algae, have garnered significant attention for their therapeutic promise.[3][4] While brominated phenols are extensively studied, their iodinated analogs remain a more enigmatic and less explored class of compounds.[5][6]
Iodine, though less abundant in seawater than bromine, is a crucial element for many marine organisms, particularly algae, where it plays a role in antioxidant defense.[1][7] This biological necessity has led to the evolution of pathways for the biosynthesis of various organoiodine compounds, including iodinated phenols. These compounds are often derivatives of tyrosine or other phenolic precursors and can be found in various marine organisms, including algae and ascidians.[5][8] The incorporation of an iodine atom into a phenolic scaffold can significantly alter the molecule's electronic and lipophilic properties, often leading to enhanced biological activity. This guide will illuminate the current state of knowledge regarding these fascinating molecules and provide a practical framework for their investigation.
Natural Sources and Biosynthesis
Diverse Marine Origins
Iodinated phenolic compounds have been isolated from a range of marine organisms, with marine algae and certain invertebrates being the primary sources.
-
Marine Algae: Brown algae (Phaeophyta) are known to accumulate iodine, and while much of it exists as inorganic iodide, a portion is incorporated into organic molecules, including polyphenols.[6][8] Red algae (Rhodophyta), particularly species of the genus Laurencia, are renowned for their production of halogenated secondary metabolites, including iodinated sesquiterpenes.[9]
-
Marine Invertebrates: Ascidians (sea squirts) have also been identified as a source of iodinated tyrosine derivatives. For instance, several iodinated alkaloids have been isolated from Aplidium sp.[5]
-
Microorganisms: Marine-derived microorganisms are an emerging source of novel bioactive compounds, and some have been found to produce iodinated metabolites, such as 3,6-diiodocarbazole.[9]
The Haloperoxidase-Mediated Biosynthetic Pathway
The biosynthesis of halogenated phenols in marine organisms is primarily catalyzed by a class of enzymes known as haloperoxidases , particularly vanadium haloperoxidases (VHPOs). These enzymes utilize hydrogen peroxide to oxidize a halide ion (in this case, iodide, I⁻) to a reactive electrophilic halogenating species.[1][10] This reactive intermediate then attacks an electron-rich aromatic ring, such as a phenol or a tyrosine residue, to form a carbon-halogen bond.
The general mechanism for the enzymatic iodination of a phenolic substrate can be summarized as follows:
-
Oxidation of Iodide: The haloperoxidase enzyme, in the presence of hydrogen peroxide, oxidizes iodide (I⁻) to a reactive iodine species, often considered to be hypoiodous acid (HOI) or an enzyme-bound hypoiodite.
-
Electrophilic Aromatic Substitution: The electron-rich phenolic ring of a precursor molecule, such as tyrosine or a simple phenol, acts as a nucleophile, attacking the electrophilic iodine species. This results in the substitution of a hydrogen atom on the aromatic ring with an iodine atom.
-
Further Modification: The initially iodinated phenol can undergo further enzymatic modifications, such as glycosylation, methylation, or polymerization, to yield the final natural product.
Below is a diagram illustrating the proposed biosynthetic pathway for the formation of an iodinated phenol.
Caption: Biosynthesis of Iodinated Phenols via Haloperoxidase.
Methodologies for Extraction, Isolation, and Characterization
The successful study of iodinated hydroxymethylphenols hinges on effective extraction and purification strategies. Given their phenolic nature, these compounds can be extracted using a variety of solvent systems, with the choice of solvent depending on the polarity of the target molecules.
Extraction of Phenolic Compounds from Marine Algae
The following is a generalized protocol for the extraction of phenolic compounds from marine algal biomass. It is crucial to note that optimization of this protocol may be necessary depending on the specific algal species and the target compounds.
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Collect fresh algal biomass and clean it of any epiphytes and debris.
-
Freeze-dry the cleaned biomass to remove water and facilitate grinding.
-
Grind the dried algae into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered algae in a solvent or a mixture of solvents. Common choices include methanol, ethanol, acetone, or aqueous mixtures of these solvents.[11] A common starting point is an 80:20 methanol:water mixture.
-
Perform the extraction at room temperature with constant stirring for several hours. For exhaustive extraction, this process can be repeated multiple times.
-
Alternatively, advanced extraction techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) can be employed to improve efficiency and reduce solvent consumption.[11][12]
-
-
Solvent Partitioning:
-
Filter the crude extract to remove solid algal material.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Perform liquid-liquid partitioning of the crude extract using a series of solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to fractionate the extract based on the polarity of its constituents. Phenolic compounds are typically enriched in the ethyl acetate and butanol fractions.
-
-
Chromatographic Purification:
-
Subject the enriched fractions to chromatographic separation.
-
Column Chromatography: Use silica gel or Sephadex LH-20 for initial separation based on polarity and size, respectively.
-
High-Performance Liquid Chromatography (HPLC): Employ reversed-phase (e.g., C18) or normal-phase HPLC for final purification of the target iodinated compounds. A gradient elution system is often necessary to resolve complex mixtures.
-
Structural Characterization
The unambiguous identification of novel iodinated hydroxymethylphenols requires a combination of spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. The characteristic isotopic pattern of iodine can also be observed.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of a phenolic chromophore.
-
Infrared (IR) Spectroscopy: Helps in identifying functional groups such as hydroxyl (-OH) and aromatic rings.
Known Biological Activities and Therapeutic Potential
While research specifically on iodinated hydroxymethylphenols is limited, the broader class of halogenated marine phenols exhibits a wide range of significant biological activities.[3][9][13] It is plausible that iodinated analogs share or even surpass the activities of their more studied brominated counterparts.
| Biological Activity | Potential Therapeutic Application | Key Mechanistic Insights (where known) |
| Antioxidant | Neurodegenerative diseases, cardiovascular diseases, anti-aging | The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals. The presence and position of the iodine atom can modulate this activity.[14] |
| Antimicrobial | Development of new antibiotics to combat resistant bacteria | Disruption of bacterial cell membranes, inhibition of key microbial enzymes. |
| Anticancer | Oncology | Induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects have been observed for related bromophenols.[15][16] |
| Anti-inflammatory | Inflammatory disorders | Inhibition of pro-inflammatory enzymes and signaling pathways. |
The potential for drug development from these compounds is significant.[1][17][18] The unique chemical space occupied by marine-derived natural products offers opportunities for the discovery of novel pharmacophores.
Below is a conceptual diagram illustrating a potential mechanism of action for an iodinated phenol as an antioxidant, a commonly attributed activity for this class of compounds.
Caption: Antioxidant Mechanism of an Iodinated Phenol.
Future Directions and Conclusion
The study of naturally occurring iodinated hydroxymethylphenols is a nascent field with immense potential. While the current body of literature is sparse compared to that of brominated phenols, the available evidence suggests that these compounds are likely to possess significant and unique biological activities. Future research should focus on:
-
Targeted Isolation: Employing modern analytical techniques to screen a wider diversity of marine organisms, particularly those known to accumulate iodine, for the presence of these compounds.
-
Biosynthetic Studies: Elucidating the specific enzymes and genetic pathways responsible for the iodination of phenolic precursors in different marine organisms.
-
Pharmacological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the therapeutic potential of any newly discovered iodinated phenols.
-
Synthetic Chemistry: Developing synthetic routes to these molecules to enable structure-activity relationship (SAR) studies and provide a sustainable supply for further research.
References
-
Barrow, C. D., & Shah, R. (2022). Marine-Derived Phenolic Compounds. Encyclopedia. [Link]
-
Carballo-Méndez, F., et al. (2021). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. Acta Botánica Mexicana. [Link]
-
Gribble, G. W. (2010). Biogenic Iodine and Iodine-Containing Metabolites. In The Handbook of Environmental Chemistry. [Link]
-
Hou, X., & Yan, X. (2000). Chemical species of iodine in some seaweeds. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Peng, J., et al. (2005). THE MARINE BROMOTYROSINE DERIVATIVES. Alkaloids: Chemistry and Biology. [Link]
-
Pérez, M. J., et al. (2020). Bioactive Properties of Marine Phenolics. Marine Drugs. [Link]
-
Getachew, A. T., et al. (2020). Emerging Technologies for the Extraction of Marine Phenolics: Opportunities and Challenges. Marine Drugs. [Link]
-
López-García, G., et al. (2019). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. Molecules. [Link]
-
Gallardo-Garrido, S., & Olivero-Verbel, J. (2019). Characterization of Iodine-Related Molecular Processes in the Marine Microalga Tisochrysis lutea (Haptophyta). Frontiers in Marine Science. [Link]
-
Culioli, G., et al. (2020). Bioactive Properties of Marine Phenolics. Marine Drugs. [Link]
-
Rodrigues, D., et al. (2021). Environmental Impact on Seaweed Phenolic Production and Activity: An Important Step for Compound Exploitation. Marine Drugs. [Link]
-
Getachew, A. T., et al. (2020). Emerging Technologies for the Extraction of Marine Phenolics: Opportunities and Challenges. PubMed. [Link]
-
Shikov, A. N., et al. (2020). Biologically active compounds from marine organisms in the strategies for combating coronaviruses. Marine Drugs. [Link]
-
Antunes, E. M., et al. (2018). Antimicrobial Activity of the Secondary Metabolites Isolated from a South African Red Seaweed, Laurencia corymbosa. Marine Drugs. [Link]
-
Bernini, R., et al. (2011). Convenient Synthesis of Hydroxytyrosol and Its Lipophilic Derivatives from Tyrosol or Homovanillyl Alcohol. ResearchGate. [Link]
-
Qiu, Y., et al. (2024). New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. Environmental Science: Water Research & Technology. [Link]
-
Cabrita, M. T., et al. (2010). Halogenated Compounds from Marine Algae. Marine Drugs. [Link]
-
Zaletap-Pinet, D., et al. (2014). Cytotoxic compounds from Laurencia pacifica. Chemistry Central Journal. [Link]
-
Okino, T., et al. (2017). New Marine Antifouling Compounds from the Red Alga Laurencia sp. Marine Drugs. [Link]
-
Fernández-Cachón, M. L., et al. (2021). Olive Tree Derivatives and Hydroxytyrosol: Their Potential Effects on Human Health and Its Use as Functional Ingredient in Meat. Foods. [Link]
-
Bouhlel, I., et al. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs. [Link]
-
El-Hawary, S. S., et al. (2022). Comparative metabolomics study on the secondary metabolites of the red alga, Corallina officinalis and its associated endosymbiotic fungi. RSC Advances. [Link]
-
Dhayanithi, N. B., et al. (2012). Biomedical Compounds from Marine organisms. Journal of Pharmacy Research. [Link]
-
Morrison, M., & Schonbaum, G. R. (1976). Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. Journal of Biological Chemistry. [Link]
-
Sangregorio, D., et al. (2021). Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Catalysts. [Link]
-
Kim, S.-K. (2010). Anti-photoaging and Photoprotective Compounds Derived from Marine Organisms. Marine Drugs. [Link]
-
Abe, I. (2018). Enzyme catalysis for algal secondary metabolites : Studies on halogenated compounds from Laurencia spp. and cyanobacterial. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
-
Esposto, S., et al. (2021). Hydroxytyrosol and Derivatives: Isolation, Synthesis, and Biological Properties. Antioxidants. [Link]
-
Kılıç, M., et al. (2023). HPLC-UV analysis of phenolic compounds and biological activities of Padina pavonica and Zanardinia typus marine macroalgae speci. Turkish Journal of Chemistry. [Link]
-
Al-Haidari, R. A., et al. (2023). Natural Products from Red Algal Genus Laurencia as Potential Inhibitors of RdRp and nsp15 Enzymes of SARS-CoV-2: An In Silico Perspective. Marine Drugs. [Link]
-
El-Shenody, R. A., et al. (2018). Antimicrobial, Antioxidant, Anticancer Activity and Phytochemical Analysis of the Red Alga, Laurencia papillosa. Science Alert. [Link]
Sources
- 1. Frontiers | Characterization of Iodine-Related Molecular Processes in the Marine Microalga Tisochrysis lutea (Haptophyta) [frontiersin.org]
- 2. Biomedical Compounds from Marine organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Halogenated Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sargcoop.org [sargcoop.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 11. mdpi.com [mdpi.com]
- 12. Emerging Technologies for the Extraction of Marine Phenolics: Opportunities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress [scielo.org.mx]
- 14. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative metabolomics study on the secondary metabolites of the red alga, Corallina officinalis and its associated endosymbiotic fungi - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Biologically active compounds from marine organisms in the strategies for combating coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Heck Coupling of Iodinated Phenol Derivatives
Introduction: The Strategic Importance of C-C Bond Formation in Phenolic Scaffolds
The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This powerful transformation has profound implications in drug discovery and materials science, where the construction of complex molecular architectures is paramount. Iodinated phenol derivatives, in particular, are valuable building blocks due to the high reactivity of the carbon-iodine bond and the versatile functionality of the phenolic hydroxyl group. The direct use of unprotected phenols in such couplings is highly desirable as it circumvents additional protection-deprotection steps, aligning with the principles of atom and step economy.
This document provides a comprehensive guide to the Heck coupling protocol for iodinated phenol derivatives, offering insights into the reaction mechanism, a detailed experimental protocol, and a discussion of critical parameters. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for the synthesis of functionalized phenolic compounds.
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the iodinated phenol. This is often the rate-determining step, and the reactivity of the aryl halide follows the trend I > Br > Cl.[3]
-
Olefin Coordination and Insertion: The alkene substrate then coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates to one of the olefinic carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the final substituted alkene product.
-
Reductive Elimination and Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.[2]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Heck coupling of an iodinated phenol with an acrylate derivative. Optimization may be required for different substrates.
Materials and Reagents:
-
Iodinated phenol (e.g., 4-iodophenol)
-
Alkene (e.g., n-butyl acrylate)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃) (optional, but often recommended)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring tools (TLC, GC-MS, or LC-MS)
-
Purification supplies (Silica gel for column chromatography)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the iodinated phenol (1.0 equiv), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the ligand (e.g., 4 mol% P(o-tol)₃, if used).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., DMF, 5 mL per 1 mmol of iodinated phenol). Stir the mixture for a few minutes until the solids are dissolved.
-
Alkene and Base Addition: Add the alkene (1.5 equiv) followed by the base (e.g., 1.5 equiv Et₃N) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted phenol derivative.
Caption: A typical experimental workflow for the Heck coupling of iodinated phenols.
Critical Parameters and Optimization
The success of the Heck coupling reaction with iodinated phenol derivatives hinges on the careful selection and optimization of several key parameters.
| Parameter | Typical Reagents/Conditions | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[2] The choice of catalyst can influence reaction rates and yields. |
| Ligands | PPh₃, P(o-tol)₃, BINAP | Phosphine ligands stabilize the Pd(0) catalyst, preventing its precipitation as palladium black. The steric and electronic properties of the ligand can significantly impact reactivity and selectivity. For electron-rich phenols, bulky phosphine ligands can be beneficial. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | The base is crucial for neutralizing the hydrogen iodide generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[1] The choice of base can affect the reaction rate and selectivity. For phenolic substrates, a non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate is often employed to avoid side reactions with the hydroxyl group. |
| Solvent | DMF, DMAc, NMP, Acetonitrile | Polar aprotic solvents are generally preferred as they can dissolve the inorganic base and stabilize the charged intermediates in the catalytic cycle. The choice of solvent can also influence the reaction temperature. |
| Temperature | 80 - 140 °C | The reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or substrates. |
| Alkene Partner | Acrylates, Styrenes, etc. | Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck coupling.[1] The nature of the alkene will influence the regioselectivity of the addition. |
The Role of the Unprotected Hydroxyl Group:
A key consideration for this class of substrates is the presence of the free hydroxyl group. Fortunately, in many cases, the Heck coupling can be performed without protecting the phenol. The weakly acidic nature of the phenolic proton generally does not interfere with the catalytic cycle, especially when a suitable base is chosen. However, for certain sensitive substrates or under harsh reaction conditions, side reactions such as O-arylation could potentially occur. Careful monitoring of the reaction is therefore essential. In instances where the free hydroxyl group leads to complications, protection as a methyl or benzyl ether may be necessary, followed by a subsequent deprotection step. For ortho-iodophenols, the hydroxyl group can participate in the reaction, leading to a tandem Heck-lactonization to form coumarins.[4]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Ensure an inert atmosphere to prevent catalyst oxidation. Screen different palladium sources, ligands, bases, and solvents. Increase the reaction temperature in increments. |
| Formation of Byproducts | Side reactions of the phenol, double arylation of the alkene, catalyst decomposition. | Optimize the stoichiometry of the alkene. Consider using a ligand to improve selectivity. Lower the reaction temperature. |
| Poor Reproducibility | Presence of oxygen or water, inconsistent reagent quality. | Use freshly distilled and degassed solvents. Ensure all reagents are of high purity. Maintain a strict inert atmosphere throughout the reaction. |
Conclusion
The Heck coupling of iodinated phenol derivatives is a robust and versatile method for the synthesis of a wide array of functionalized phenolic compounds. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can effectively utilize this powerful tool in their synthetic endeavors. The protocol and insights provided in these application notes serve as a valuable starting point for the successful implementation of this important transformation.
References
-
Fernandes, T. A., et al. (2010). Palladium-catalyzed tandem Heck-lactonization from o-iodophenols and enoates: synthesis of coumarins and the study of the mechanism by electrospray ionization mass spectrometry. The Journal of Organic Chemistry, 75(21), 7085–7091. [Link]
-
Fernandes, T. A., et al. (2010). Palladium-Catalyzed Tandem Heck-Lactonization from o-Iodophenols and Enoates: Synthesis of Coumarins and the Study of the Mechanism by Electrospray Ionization Mass Spectrometry. American Chemical Society. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(1), 345-390.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & biomolecular chemistry, 5(23), 3797-3805.
-
ResearchGate. (n.d.). Optimization of the Heck coupling Reaction between 2 and Iodophenol and Ethylacrylate catalyzed by Pd-MD (3) or Pd/Cu- BMDNP (4). [Link]
- Shibasaki, M., & Vogl, E. M. (1999). The Heck reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
- Diez-Gonzalez, S., & Nolan, S. P. (2008). N-heterocyclic carbenes in late transition metal catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1208.
-
Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. [Link]
-
PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]
-
ResearchGate. (n.d.). Ligand and base-free Heck reaction with heteroaryl halides. [Link]
-
Biblio. (n.d.). FULL PAPER Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. [Link]
-
ResearchGate. (n.d.). Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate a. [Link]
-
PubMed Central. (n.d.). Unexpected ortho-Heck Reaction under the Catellani Conditions. [Link]
-
Asian Journal of Chemistry. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. [Link]
-
ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. [Link]
-
PubMed Central. (n.d.). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
-
ResearchGate. (n.d.). Coupling of various iodoarenes with n-butyl acrylate or styrene using Pd catalyst. [Link]
-
ResearchGate. (n.d.). Which type of base is generally used in Heck Coupling and why?. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
PubMed Central. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]
-
Organic Chemistry Portal. (2012). Heck Reaction of Baylis-Hillman Adducts with Iodobenzenes Using a Catalytic Amount of Pd/C under Solvent-Free Conditions. [Link]
-
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Oxidative Nonclassical Heck Reaction of Arylhydrazines with Allylic Alcohols via C–N Bond Cleavage: Access to β-Arylated Carbonyl Compounds. [Link]
-
MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
MDPI. (2018). Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. [Link]
Sources
A Comprehensive Guide to Assessing the Antioxidant Activity of Phenolic Compounds: Protocols and Best Practices
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for assessing the antioxidant activity of phenolic compounds. It delves into the core principles behind common in vitro assays, including DPPH, ABTS, FRAP, and ORAC, offering step-by-step methodologies. The guide emphasizes scientific integrity by explaining the causality behind experimental choices and incorporating self-validating systems within each protocol. To ensure authoritative grounding, key claims and standards are supported by in-text citations and a comprehensive reference list. Visual aids, such as structured data tables and Graphviz diagrams, are included to enhance understanding and application of these critical analytical methods.
Introduction
The Chemistry of Oxidative Stress and Antioxidants
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1][2] ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, can inflict damage on vital cellular components like DNA, proteins, and lipids, contributing to the pathogenesis of numerous chronic diseases.[2][3] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged, playing a crucial role in maintaining health and preventing diseases.[2][4]
Phenolic Compounds as Potent Antioxidants
Phenolic compounds are a large and diverse group of secondary metabolites found in plants, many of which are integral to the human diet.[5] Their antioxidant activity is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. This reactivity is conferred by the hydroxyl groups attached to their aromatic ring structures. The interest in quantifying the antioxidant capacity of phenolic compounds has grown significantly for their application in the nutraceutical, pharmaceutical, and food industries.[2]
Classification of Antioxidant Activity Assays
In vitro antioxidant capacity assays are broadly classified based on their underlying chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]
-
Hydrogen Atom Transfer (HAT)-based assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a prime example of this mechanism.[7]
-
Single Electron Transfer (SET)-based assays: In these assays, the antioxidant's capacity is determined by its ability to reduce an oxidant, which changes color upon reduction. FRAP and Folin-Ciocalteu are typical SET-based methods.[1][3]
-
Mixed-Mode Assays: Some assays, like DPPH and ABTS, can proceed through either HAT or SET mechanisms, depending on the antioxidant's structure and the solvent used.[7][8]
It is crucial to use a panel of assays with different mechanisms to obtain a comprehensive understanding of a sample's antioxidant profile.[6]
General Considerations for Assay Preparation
Reagent Preparation and Quality Control
The accuracy and reproducibility of antioxidant assays heavily depend on the quality and proper preparation of reagents. It is imperative to use analytical grade reagents and high-purity water. Stock solutions should be prepared fresh, and their stability under storage conditions should be considered. For instance, DPPH and ABTS radical solutions are sensitive to light and should be stored in the dark.[9][10]
Standard Selection and Preparation
A reference standard is essential for quantifying and comparing the antioxidant activity of different samples.
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, Trolox is the most commonly used standard in DPPH, ABTS, and ORAC assays.[11] Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
-
Gallic Acid or Ascorbic Acid: These are also frequently used as standards, particularly in the DPPH and FRAP assays.
-
Ferrous Sulfate (FeSO₄): Used as the standard in the FRAP assay to quantify the reducing power of the sample.
Standard curves must be generated for each assay run to ensure accuracy. A linear regression of the standard curve with a high coefficient of determination (R² > 0.98) is necessary for reliable quantification.
Sample Extraction and Preparation
The choice of extraction solvent is critical for efficiently extracting phenolic compounds from the sample matrix. The polarity of the solvent should match that of the target phenolic compounds.[5]
-
Solvents: Methanol, ethanol, acetone, and their aqueous mixtures are commonly used.[5][12] Acidification of the solvent (e.g., with a small amount of HCl or formic acid) can improve the extraction of certain phenolics.[12][13]
-
Techniques: Sonication, orbital shaking, and pressurized liquid extraction are common methods to enhance extraction efficiency.[13][14]
-
Preparation for Analysis: After extraction, the sample may need to be filtered, centrifuged, and diluted to an appropriate concentration that falls within the linear range of the standard curve for the specific assay.[15]
Spectrophotometric Assays for Antioxidant Capacity
Spectrophotometric assays are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput screening.[2]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
3.1.1 Principle of the Assay The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant.[7][16] When the antioxidant donates a hydrogen atom or an electron to DPPH, it is converted to its non-radical form, DPPH-H, resulting in a color change from purple to yellow.[7][17] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant's radical scavenging activity.[7][18]
Diagram: DPPH Assay Workflow
Caption: General workflow for the DPPH radical scavenging assay.
3.1.2 Reagents and Materials
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Trolox or Gallic Acid (as standard)
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer
3.1.3 Detailed Step-by-Step Protocol
-
Prepare DPPH Working Solution: Dissolve DPPH in methanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.[10] This solution should be freshly prepared and kept in the dark.[9]
-
Prepare Standard and Sample Dilutions: Prepare a stock solution of Trolox (e.g., 1 mM) in methanol. Create a series of dilutions to generate a standard curve (e.g., 0-200 µM). Prepare various dilutions of the phenolic extract in methanol.
-
Assay Procedure (96-well plate format):
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]
3.1.4 Calculations
-
Percentage of Radical Scavenging Activity (% RSA): % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the sample or standard.[19]
-
IC₅₀ (Half-maximal inhibitory concentration): Plot % RSA against the concentration of the sample. The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals and can be determined by linear regression.[20][21] A lower IC₅₀ value indicates higher antioxidant activity.
-
Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % RSA of Trolox standards against their concentrations. The TEAC of the sample can be calculated from the regression equation and is expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.[17]
3.1.5 Advantages and Limitations
-
Advantages: Simple, rapid, reproducible, and requires only a spectrophotometer.[10]
-
Limitations: The DPPH radical is not a biologically relevant radical.[16] The assay can be affected by compounds that absorb light at 517 nm.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
3.2.1 Principle of the Assay This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[11] ABTS is oxidized to its radical cation form by reacting with a strong oxidizing agent like potassium persulfate.[11] The pre-formed ABTS•⁺ has a characteristic blue-green color with maximum absorbance at 734 nm.[11][22] In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant concentration.[23]
Diagram: ABTS Assay Principle
Caption: Chemical principle of the ABTS radical cation assay.
3.2.2 Reagents and Materials
-
ABTS diammonium salt
-
Potassium persulfate (or ammonium persulfate)
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox (as standard)
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer
3.2.3 Detailed Step-by-Step Protocol
-
Prepare ABTS•⁺ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[22] This produces the ABTS•⁺ radical cation.
-
-
Prepare ABTS•⁺ Working Solution:
-
Prepare Standard and Sample Dilutions: Prepare a Trolox standard curve (e.g., 0-500 µM) and serial dilutions of the phenolic sample.[22]
-
Assay Procedure (96-well plate format):
-
Add 10 µL of blank, standard, or sample to respective wells.
-
Add 190 µL of the ABTS•⁺ working solution.
-
Incubate at room temperature for 6-7 minutes.[7]
-
-
Measurement: Measure the absorbance at 734 nm.[7]
3.2.4 Calculations The results are typically expressed as TEAC.[11]
-
Calculate the percentage inhibition of absorbance for each standard and sample.
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
Determine the TEAC value for the sample from the standard curve's regression equation.[11] TEAC (mmol TE/g) = (Slope_sample / Slope_Trolox) * Dilution factor.[11]
3.2.5 Advantages and Limitations
-
Advantages: Applicable to both hydrophilic and lipophilic antioxidants.[6] The radical is stable, and the assay is reproducible.[6][11]
-
Limitations: The ABTS radical is not naturally occurring in biological systems.[6] The radical generation requires a long incubation period.[6]
FRAP (Ferric Reducing Antioxidant Power) Assay
3.3.1 Principle of the Assay The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[24] The assay is conducted at an acidic pH (3.6) where a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced by the antioxidant to the ferrous form (Fe²⁺-TPTZ).[4][25] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[4]
3.3.2 Reagents and Materials
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (as standard)
-
Microplate reader or spectrophotometer
3.3.3 Detailed Step-by-Step Protocol
-
Prepare FRAP Reagent:
-
Prepare Standard and Sample Dilutions: Prepare a standard curve using FeSO₄ (e.g., 100-1000 µM) or Trolox. Prepare dilutions of the phenolic sample.
-
Assay Procedure:
-
Add 20 µL of blank, standard, or sample to a test tube or microplate well.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Mix and incubate at 37°C for 4-6 minutes.[24]
-
-
Measurement: Measure the absorbance at 593 nm.[26]
3.3.4 Calculations
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM of Fe²⁺ equivalents per gram or milliliter of the sample.
3.3.5 Advantages and Limitations
-
Advantages: The assay is simple, rapid, and inexpensive.[24]
-
Limitations: The assay measures total reducing power, not specifically radical scavenging activity. The reaction is conducted at a non-physiological pH.
Fluorescence-Based Assay: ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle of the Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[27][28] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[28] In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe (commonly fluorescein). Antioxidants protect the probe by scavenging the peroxyl radicals, thus preserving the fluorescence signal. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[29]
Reagents and Materials
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Procedure:
-
Add 25 µL of blank (buffer), Trolox standard, or sample to the wells of a black 96-well plate.[27]
-
Add 150 µL of the fluorescein working solution to each well.[27]
-
Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[27][29]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated dispenser.[27][28]
-
-
Measurement:
Calculations
-
Calculate the Area Under the Curve (AUC): The AUC is calculated for the blank, standards, and samples from the fluorescence decay curves.
-
Calculate the Net AUC: Net AUC = AUC_sample - AUC_blank[29]
-
Create Standard Curve: Plot the Net AUC of the Trolox standards against their concentrations.
-
Determine ORAC Value: The ORAC value of the sample is determined from the linear regression of the standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.[7][29]
Advantages and Limitations
-
Advantages: Uses a biologically relevant radical source (peroxyl radical). The endpoint is a combination of inhibition time and percentage, providing a more complete picture of antioxidant activity.[27][28]
-
Limitations: The assay is more complex and requires a fluorescence plate reader with kinetic measurement capabilities.
Data Interpretation and Reporting
Comparing Results from Different Assays
Summary Table of Assay Characteristics
| Assay | Mechanism | Radical/Oxidant | Wavelength | Standard | Advantages | Limitations |
| DPPH | Mixed (SET/HAT)[8] | DPPH• (stable radical) | ~517 nm[7] | Trolox, Gallic Acid | Simple, rapid, inexpensive[10] | Not a biological radical, potential for interference[16] |
| ABTS | Mixed (SET/HAT)[8] | ABTS•⁺ (radical cation) | ~734 nm[22] | Trolox | For hydrophilic & lipophilic compounds, reproducible[6] | Not a biological radical, long radical generation time[6] |
| FRAP | SET[3] | Fe³⁺-TPTZ complex | ~593 nm | FeSO₄, Trolox | Simple, rapid, high-throughput[24] | Measures reducing power, not radical scavenging; non-physiological pH |
| ORAC | HAT[7] | Peroxyl radical (AAPH) | Ex: 485nm, Em: 520nm[29] | Trolox | Biologically relevant radical, complete reaction endpoint[28] | More complex, requires specialized equipment |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low R² value for standard curve | Pipetting errors; unstable reagents; incorrect wavelength. | Check pipettes for accuracy; prepare fresh reagents; verify instrument settings. |
| High variability between replicates | Inconsistent incubation times; poor mixing; temperature fluctuations. | Use a multichannel pipette for simultaneous additions; ensure thorough mixing; maintain constant temperature. |
| Sample absorbance out of range | Sample concentration is too high or too low. | Adjust the dilution factor of the sample to fall within the linear range of the standard curve. |
| Color interference from sample | The sample itself is colored and absorbs at the assay wavelength. | Run a proper sample blank (sample + solvent, without the radical/reagent) and subtract its absorbance. |
References
- Grokipedia. Trolox equivalent antioxidant capacity.
- Goldberg, D. (2015, May 15). Advantages and limitations of common testing methods for antioxidants. PubMed.
- Lopes, G. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- Quora. (2025, January 5). I have IC got IC 50 value.
- Hossain, M. I., et al. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC.
- Amorati, R., & Valgimigli, L. (2014, December 3). Advantages and limitations of common testing methods for antioxidants.
- BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube.
- Iqbal, S., et al. (2020, August 5).
- DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
- G-Biosciences. (n.d.).
- Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual.
- BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Capacity of Plant Extracts.
- Amorati, R., & Valgimigli, L. (2015, February 7). Advantages and limitations of common testing methods for antioxidants. Taylor & Francis.
- Anwar, F., et al. (n.d.). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC.
- Benzie, I. F., & Strain, J. J. (n.d.). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC.
- Zihad, S. M. N. K., et al. (n.d.). 3.5.3. DPPH Free Radical Scavenging Assay. Bio-protocol.
- Do, T. H. T., et al. (n.d.). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. American Chemical Society.
- Benkhaira, N., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Gulcin, I. (2023, July 26). DPPH Radical Scavenging Assay. MDPI.
- Iqbal, S., et al. (n.d.).
- Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
- ResearchGate. (2022, April 3).
- Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay.
- Matos, M. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method)
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.
- Radha, K. V. (2018, April 15).
- Ou, B., et al. (2012, October 3). Application of oxygen radical absorbance capacity (ORAC) assay in the estimation of antioxidant value of botanicals.
- Dousek, J., et al. (2007, February 6). APPLICATION OF DIFFERENT PREPARATION TECHNIQUES FOR EXTRACTION OF PHENOLIC ANTIOXIDANTS FROM LEMON BALM ( MELISSA OFFICINALIS ) BEFORE HPLC ANALYSIS. Taylor & Francis.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
- Scribd. (n.d.). ORAC Assay Protocol.
- Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
- G-Biosciences. (n.d.).
-
YouTube. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]
- Moon, J. K., & Shibamoto, T. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.
- ECHEMI. (n.d.).
- CABI Digital Library. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) and In Vitro Anti- Inflammatory Activity of Fruits of Different Plants.
- IJRASET. (n.d.).
- SciSpace. (n.d.).
- Lin, S., et al. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC.
- OUCI. (n.d.). Review of Methods to Determine Antioxidant Capacities.
- Munteanu, I. G., & Apetrei, C. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
- Lou, Z., et al. (n.d.). Antioxidants: a comprehensive review. PMC - NIH.
- S, M., et al. (n.d.). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI.
- Do, T. H. T., et al. (2023, April 1). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. PubMed.
- ResearchGate. (2020, August 13). How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)?
- Yashin, A., et al. (2022, October 30). SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS.
- SciSpace. (n.d.). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma.
Sources
- 1. Advantages and limitations of common testing methods for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijraset.com [ijraset.com]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. grokipedia.com [grokipedia.com]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
- 22. protocols.io [protocols.io]
- 23. cosmobiousa.com [cosmobiousa.com]
- 24. ultimatetreat.com.au [ultimatetreat.com.au]
- 25. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cosmobiousa.com [cosmobiousa.com]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. ejmoams.com [ejmoams.com]
- 29. scribd.com [scribd.com]
- 30. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxidative Coupling Mechanisms of Substituted Phenols
Introduction: The Synthetic Power of Phenolic Coupling
The oxidative coupling of substituted phenols is a cornerstone transformation in synthetic chemistry, enabling the construction of complex molecular architectures from simple phenolic precursors.[1][2] This powerful reaction forges carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, leading to the formation of biphenols, polyphenols, and other intricate structures that are scaffolds for numerous biologically active natural products and pharmaceuticals.[1][3] For researchers in drug development, mastering these coupling strategies is paramount for accessing novel chemical entities with therapeutic potential.
These application notes provide a comprehensive guide to the mechanisms, experimental design, and practical execution of oxidative phenol coupling reactions. We will delve into both enzymatic and chemical methodologies, offering not just protocols, but also the underlying scientific principles to empower researchers to troubleshoot, optimize, and innovate.
I. Mechanistic Fundamentals: A Tale of Radicals and Regioselectivity
The oxidative coupling of phenols proceeds through the formation of reactive phenoxy radical intermediates.[3] A one-electron oxidation of the phenol, initiated by a catalyst or reagent, generates a radical species with electron density delocalized across the aromatic ring, primarily at the ortho and para positions, as well as the oxygen atom.[1][4] The subsequent coupling of these radicals dictates the final product structure.
Two primary mechanistic pathways are generally considered[3][4][5]:
-
Radical-Radical Coupling: Two phenoxy radicals directly combine. This pathway is less common as it requires a high concentration of transient radical species.[5]
-
Radical-Neutral Coupling: A phenoxy radical attacks a neutral phenol molecule.[5][6] This is often the more prevalent mechanism.
The regioselectivity of the coupling (ortho-ortho, para-para, ortho-para, or C-O) is a critical challenge and is influenced by several factors[1][3][7]:
-
Substitution Pattern of the Phenol: The electronic and steric nature of the substituents on the phenolic ring directs the position of radical coupling.[1]
-
Catalyst/Reagent: The choice of catalyst can dramatically influence the regiochemical outcome by coordinating to the phenol and directing the coupling.[4][7]
-
Reaction Conditions: Solvent, temperature, and pH can all play a significant role in dictating the selectivity of the reaction.[8]
Overoxidation of the desired product is a common side reaction, as the resulting biphenol can sometimes be more easily oxidized than the starting material, leading to the formation of oligomers or quinones.[1][7]
II. Enzymatic Oxidative Coupling: Nature's Catalysts
Enzymes, particularly laccases and tyrosinases, offer a green and highly selective approach to oxidative phenol coupling.[9][10] These oxidoreductases operate under mild conditions (aqueous solutions, ambient temperature, and neutral pH) and can exhibit remarkable regio- and enantioselectivity.[11]
A. Laccase-Mediated Coupling
Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, using molecular oxygen as the terminal oxidant and producing water as the only byproduct.[9][12][13]
Mechanism of Laccase-Catalyzed Phenol Oxidation
Caption: Laccase-catalyzed oxidative coupling of phenols.
Protocol 1: Laccase-Mediated Synthesis of a Biphenol
This protocol describes a general procedure for the laccase-catalyzed oxidative coupling of a substituted phenol.
Materials:
-
Substituted phenol (e.g., 2,6-dimethylphenol)
-
Laccase from Trametes versicolor (or other suitable source)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 mmol) in 50 mL of sodium acetate buffer (0.1 M, pH 5.0). Stir the solution until the phenol is completely dissolved.
-
Enzyme Addition: Add laccase (e.g., 100 U) to the reaction mixture. The optimal enzyme loading may need to be determined empirically.
-
Reaction Progress: Stir the reaction mixture vigorously, open to the atmosphere, at room temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC (see Section IV).
-
Work-up: Once the reaction is complete (typically 24-48 hours), quench the reaction by acidifying the mixture to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
B. Tyrosinase-Mediated Coupling
Tyrosinases are copper-containing monooxygenases that exhibit two distinct activities: the hydroxylation of monophenols to o-diphenols (cresolase activity) and the oxidation of o-diphenols to o-quinones (catecholase activity).[10][14] The highly reactive o-quinones can then undergo non-enzymatic reactions, including coupling and polymerization.[15]
Protocol 2: Tyrosinase-Mediated Coupling of a Catechol Derivative
This protocol provides a general method for the tyrosinase-catalyzed oxidative coupling of a catechol derivative.
Materials:
-
Catechol derivative (e.g., 4-methylcatechol)
-
Mushroom tyrosinase
-
Phosphate buffer (0.1 M, pH 6.8)
-
Methanol
-
Deionized water
Equipment:
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
UV-Vis spectrophotometer (for monitoring)
-
HPLC system
Procedure:
-
Reaction Setup: Dissolve the catechol derivative (0.5 mmol) in 25 mL of phosphate buffer (0.1 M, pH 6.8).
-
Enzyme Addition: Add mushroom tyrosinase (e.g., 500 U) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. The formation of colored quinone and subsequent polymeric products can often be observed visually. Monitor the disappearance of the starting material by HPLC.
-
Product Characterization: The resulting products are often a complex mixture of oligomers and polymers. Characterization can be performed using techniques such as mass spectrometry and NMR after appropriate work-up and purification (e.g., precipitation with a non-solvent).
III. Chemical Oxidative Coupling: Reagents and Catalysts
A wide array of chemical reagents and catalysts have been developed for the oxidative coupling of phenols, offering versatility and control over the reaction outcome. These methods can be broadly categorized into metal-catalyzed and metal-free approaches.
A. Metal-Catalyzed Coupling
Transition metal complexes, particularly those of iron, copper, vanadium, and palladium, are effective catalysts for oxidative phenol coupling.[1][5] They can facilitate the one-electron oxidation of phenols and influence the regioselectivity of the subsequent coupling.
Mechanism of Metal-Catalyzed Oxidative Coupling
Caption: General mechanism for metal-catalyzed oxidative phenol coupling.
Protocol 3: Iron(III)-Catalyzed Oxidative Coupling
This protocol outlines a general procedure for the synthesis of a biphenol using iron(III) chloride as the catalyst.
Materials:
-
Substituted phenol (e.g., 2-naphthol)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon atmosphere
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the substituted phenol (1.0 mmol) and anhydrous DCM (20 mL).
-
Catalyst Addition: In a separate flask, prepare a solution of anhydrous FeCl₃ (1.2 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the phenol solution at room temperature over 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). If the solution has a persistent color from residual oxidant, wash with saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
B. Metal-Free Oxidative Coupling
Metal-free methods often employ hypervalent iodine reagents, persulfates, or photocatalysis to achieve oxidative coupling, offering an alternative to potentially toxic or expensive metal catalysts.[2][6][16][17]
Protocol 4: Persulfate-Mediated Oxidative Cross-Coupling
This protocol details a general procedure for the cross-coupling of a phenol with an unactivated aromatic compound using potassium persulfate.[8][17]
Materials:
-
Substituted phenol (e.g., 2,6-dimethylphenol)
-
Unactivated aromatic (e.g., anisole)
-
Potassium persulfate (K₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 mmol) and the unactivated aromatic (2.0 mmol) in a mixture of DCM (10 mL) and TFA (2 mL).
-
Oxidant Addition: Add potassium persulfate (2.0 mmol) portion-wise to the stirred solution over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 20 mL) and saturated aqueous sodium bicarbonate solution (2 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to isolate the unsymmetrical biaryl product.
IV. Analytical Monitoring of Oxidative Coupling Reactions
Careful monitoring of reaction progress is crucial for optimizing conditions and maximizing yield. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.[18][19]
Workflow for HPLC Reaction Monitoring
Caption: Workflow for monitoring oxidative coupling reactions using HPLC.
Protocol 5: HPLC Method for Reaction Monitoring
This protocol provides a general starting point for developing an HPLC method to monitor the consumption of a substituted phenol and the formation of its coupled product.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is typically sufficient.[20][21]
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for many phenolic compounds.[19]
Mobile Phase and Gradient:
-
A common mobile phase system consists of:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (for improved peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
A gradient elution is often necessary to resolve the starting material, product, and any byproducts. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
Procedure:
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Immediately quench the reaction by adding it to a vial containing a quenching agent (e.g., a small amount of ascorbic acid solution for enzymatic reactions, or dilute acid for some chemical oxidations). Dilute the quenched aliquot with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare standard solutions of the starting material and, if available, the purified product at known concentrations to create calibration curves.[18] This will allow for the quantification of each species in the reaction mixture.
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Data Interpretation: Identify the peaks corresponding to the starting material and product based on their retention times (confirmed by spiking with standards). Integrate the peak areas and use the calibration curves to determine the concentration of each component at each time point. Plotting these concentrations versus time will provide a reaction profile, indicating the rate of reaction and the optimal time to stop the reaction.[18]
V. Quantitative Data Summary
The success of an oxidative coupling reaction is highly dependent on the specific substrates and conditions employed. The following table provides a representative, though not exhaustive, summary of expected yields for different types of couplings.
| Coupling Type | Catalyst/Reagent | Substrate Example | Typical Yield Range (%) | Reference |
| Enzymatic | ||||
| Laccase Homo-coupling | Laccase (Trametes versicolor) | 4-tert-butylphenol | 40-70 | [22] |
| Chemical | ||||
| Metal-catalyzed Homo-coupling | VCl₄ | Phenol | ~60 | [5] |
| Metal-catalyzed Cross-coupling | Cr(salen) | 2,6-disubstituted phenol + less hindered phenol | 50-80 | [7] |
| Metal-free Homo-coupling | TiO₂ (photocatalyst) | 2,4-disubstituted phenols | 31-69 | [23] |
| Metal-free Cross-coupling | K₂S₂O₈ / TFA | Phenol + Arene | up to 85 | [17][24] |
VI. Concluding Remarks for the Practicing Scientist
The oxidative coupling of substituted phenols is a versatile and powerful tool in the arsenal of the synthetic chemist. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system—be it the green efficiency of enzymes or the broad applicability of chemical reagents—researchers can unlock access to a vast array of complex molecular structures. The protocols and analytical methods detailed herein provide a solid foundation for the practical application of these reactions. However, it is the informed and systematic optimization of these procedures, guided by a strong grasp of the reaction's intricacies, that will ultimately lead to success in the synthesis of novel compounds for drug discovery and development.
VII. References
-
Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. (2024). Wiley Online Library. [Link]
-
Oxidative coupling of phenols. Wikipedia. [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). National Institutes of Health. [Link]
-
Recent advances in oxidative phenol coupling for the total synthesis of natural products. (2023). Royal Society of Chemistry. [Link]
-
Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. National Institutes of Health. [Link]
-
Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols. (2020). Semantic Scholar. [Link]
-
Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. (2025). Wiley Online Library. [Link]
-
Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. (2025). MDPI. [Link]
-
Enzymatic polymerization of phenolic compounds using laccase and tyrosinase from Ustilago maydis. (2006). PubMed. [Link]
-
Regio- and stereoselectivity of oxidative coupling reactions of phenols. (2008). VTT Open Access Repository. [Link]
-
3.13 Oxidative Coupling of Phenols and Phenol Ethers. Semantic Scholar. [Link]
-
Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. National Institutes of Health. [Link]
-
Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. National Institutes of Health. [Link]
-
Influence of Laccase and Tyrosinase on the Antioxidant Capacity of Selected Phenolic Compounds on Human Cell Lines. (2015). National Institutes of Health. [Link]
-
Sulfoxide-mediated oxidative cross-coupling of phenols. (2020). Royal Society of Chemistry. [Link]
-
Mechanism of phenolic oxidative coupling reactions. Ferricyanide oxidation of 2,3',4-trihydroxybenzophenone, an example of a radical aromatic substitution mechanism. Journal of the American Chemical Society. [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. ChemRxiv. [Link]
-
Laccase-Catalyzed Oxidation of Mixed Aqueous Phenolic Substrates at Low Concentrations. (2019). MDPI. [Link]
-
Oxidative cross-coupling of substituted phenols with unactivated aromatics. (2017). Ben-Gurion University Research Portal. [Link]
-
Biosensors Based on Phenol Oxidases (Laccase, Tyrosinase, and Their Mixture) for Estimating the Total Phenolic Index in Food-Related Samples. (2023). MDPI. [Link]
-
Enzymatic oxidation of oleuropein and 3‐hydroxytyrosol by laccase, peroxidase, and tyrosinase. (2021). Northumbria University Research Portal. [Link]
-
Regioselectivity in oxidative cross-coupling of phenols. Application to the synthesis of dimeric neolignans. ResearchGate. [Link]
-
Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. (2024). MDPI. [Link]
-
Highly Regioselective Catalytic Oxidative Coupling Reactions: Synthetic and Mechanistic Investigations. (2006). ACS Publications. [Link]
-
Solvent-controlled selective synthesis of biphenols and quinones via oxidative coupling of phenols. Royal Society of Chemistry. [Link]
-
Fungal Laccase-Catalyzed Oxidation of Naturally Occurring Phenols for Enhanced Germination and Salt Tolerance of Arabidopsis thaliana: A Green Route for Synthesizing Humic-like Fertilizers. (2017). ACS Publications. [Link]
-
Laccase‐Catalyzed Oxidative Polymerization of Phenols. ResearchGate. [Link]
-
Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. National Institutes of Health. [Link]
-
Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv. [Link]
-
Improving HPLC Separation of Polyphenols. (2020). LCGC International. [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). PubMed. [Link]
-
Trends in LC-MS and LC-HRMS analysis and characterization of polyphenols in food. University of Barcelona. [Link]
-
Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. AACC. [Link]
-
Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. National Institutes of Health. [Link]
Sources
- 1. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-controlled selective synthesis of biphenols and quinones via oxidative coupling of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic polymerization of phenolic compounds using laccase and tyrosinase from Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Laccase and Tyrosinase on the Antioxidant Capacity of Selected Phenolic Compounds on Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosensors Based on Phenol Oxidases (Laccase, Tyrosinase, and Their Mixture) for Estimating the Total Phenolic Index in Food-Related Samples [mdpi.com]
- 15. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 16. Sulfoxide-mediated oxidative cross-coupling of phenols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. cris.bgu.ac.il [cris.bgu.ac.il]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. library.dphen1.com [library.dphen1.com]
- 21. Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Hydroxymethyl)-5-iodophenol Synthesis
Welcome to the Technical Support Center for halogenated aromatic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or byproduct formation during the synthesis of 2-(Hydroxymethyl)-5-iodophenol (CAS: 166386-81-8), also known as 2-hydroxy-4-iodobenzyl alcohol[1].
Because this molecule features a bifunctional scaffold (a phenolic hydroxyl and a benzylic alcohol) alongside a reactive aryl iodide, it is a highly valuable "linchpin" intermediate for palladium-catalyzed cross-coupling. However, these same features make its synthesis susceptible to over-reduction, hydrodehalogenation, and complexation issues.
Quantitative Reagent Comparison
The target molecule is exclusively synthesized via the reduction of either 2-hydroxy-4-iodobenzoic acid [2] or its ester, methyl 4-iodosalicylate [3]. The choice of reducing agent dictates the primary side reactions you will encounter.
| Starting Material | Reducing Agent | Chemoselectivity (Halogen Tolerance) | Typical Isolated Yield | Primary Yield-Limiting Risk |
| 2-Hydroxy-4-iodobenzoic acid | Borane-THF (BH₃·THF) | Excellent: Electrophilic hydride does not attack aryl iodides. | 85 – 95% | Product trapped in aqueous phase as a stable borate ester. |
| Methyl 4-iodosalicylate | Lithium Aluminum Hydride (LiAlH₄) | Moderate: Nucleophilic hydride can cause hydrodehalogenation. | 60 – 75% | Loss of iodine (yielding salicyl alcohol) if temp exceeds 0 °C. |
Experimental Workflows & Logical Relationships
To diagnose where your yield is dropping, it is critical to understand both the synthetic workflow and the regiochemical logic that governs this class of molecules.
Figure 1: Optimal synthetic workflow highlighting the critical borate hydrolysis step.
Figure 2: Regioselectivity pitfall demonstrating why direct iodination of salicyl alcohol fails.
Troubleshooting & FAQs
Q: Can I synthesize 2-(hydroxymethyl)-5-iodophenol by directly iodinating salicyl alcohol (2-hydroxybenzyl alcohol) to save a step? A: No. This is a frequent point of failure in synthesis design. Direct electrophilic iodination of salicyl alcohol is governed by the strongly activating phenolic hydroxyl group. Because the ortho position is sterically hindered by the hydroxymethyl group, iodination occurs almost exclusively at the para position relative to the phenol[4]. This yields 5-iodo-2-hydroxybenzyl alcohol (which is 2-(hydroxymethyl)-4 -iodophenol), not your target 4-iodo isomer. You must synthesize the target via the reduction of a pre-functionalized scaffold like 2-hydroxy-4-iodobenzoic acid[1][2].
Q: My isolated yield using the BH₃·THF method is unusually low (<50%), but TLC shows complete consumption of the starting material. Where is the product? A: Your product is likely trapped in the aqueous phase as a stable borate ester. The causality here is structural: the target molecule possesses a 1,3-diol-like spatial arrangement between the phenolic -OH and the benzylic -CH₂OH. This geometry acts as a powerful bidentate chelator for boron[2]. If you only quench with water, the boron-product complex remains intact and highly water-soluble. Fix: You must perform an acidic quench (using 1M HCl to bring the aqueous phase to pH ~4) and stir vigorously for at least 1 hour to force the hydrolysis of the borate ester, thereby releasing the free alcohol into the organic extraction phase.
Q: During the reduction of methyl 4-iodosalicylate with LiAlH₄, I observe a significant amount of deiodinated byproduct. How can I prevent this? A: Lithium Aluminum Hydride is a strong nucleophilic hydride donor. At elevated temperatures, it can participate in single-electron transfer (SET) or direct nucleophilic aromatic substitution, leading to the hydrodehalogenation of the aryl iodide[3][5]. Fix: Strict temperature control is non-negotiable. The reaction must be maintained at exactly 0 °C. If deiodination persists, abandon the LiAlH₄/ester route and switch to the free acid using BH₃·THF. Borane is an electrophilic reducing agent that coordinates to the carbonyl oxygen and does not attack the electron-rich halogenated aromatic ring, ensuring near-perfect chemoselectivity[2].
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. By monitoring the specific visual and chromatographic milestones described, you can guarantee the integrity of the reaction before moving to the next step.
Protocol A: Borane Reduction of 2-Hydroxy-4-iodobenzoic acid (Recommended)
This method prioritizes halogen tolerance and scalability.[2]
-
Preparation: Flame-dry a round-bottom flask under argon. Add 2-hydroxy-4-iodobenzoic acid (13.2 g, 0.05 mol) and dissolve in anhydrous THF (100 mL). Cool the clear solution to 0 °C using an ice-water bath.
-
Reduction: Slowly add a 1M solution of Borane-THF complex (150 mL, 0.15 mol, 3.0 eq) dropwise via an addition funnel over 30 minutes. Validation: You will observe immediate, vigorous evolution of hydrogen gas.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.
-
Monitoring: Check completion via TLC (Hexane/EtOAc 1:1, UV active). Validation: The starting acid will streak near the baseline; the product will appear as a distinct, less polar spot (Rf ~0.4).
-
Quenching (Critical): Cool the mixture back to 0 °C. Carefully add a 1:1 mixture of THF and water (20 mL) dropwise to destroy excess borane. Following this, add 1M HCl until the aqueous layer reaches pH ~4. Stir vigorously at room temperature for 1 hour to hydrolyze the borate esters.
-
Isolation: Concentrate the mixture under reduced pressure to remove THF. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-(hydroxymethyl)-5-iodophenol as an off-white solid.
Protocol B: LiAlH₄ Reduction of Methyl 4-iodosalicylate
This method is suitable if the ester is your only available starting material, but requires strict thermal control.[3][5]
-
Preparation: In a flame-dried flask under nitrogen, prepare a slurry of Lithium Aluminum Hydride (0.273 g, 7.2 mmol, 2.0 eq) in anhydrous THF (5 mL) at 0 °C.
-
Addition: Dissolve methyl 4-iodosalicylate (1.0 g, 3.60 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ slurry over 15 minutes to prevent localized heating.
-
Reaction: Stir the mixture strictly at 0 °C to room temperature for exactly 3 hours. Validation: Do not exceed 3 hours or allow the temperature to rise above 20 °C, as TLC will begin to show the highly polar, deiodinated salicyl alcohol byproduct.
-
Fieser Quench: Cool to 0 °C. Sequentially add 0.27 mL water, 0.27 mL of 15% aqueous NaOH, and 0.81 mL water. Stir until the gray lithium/aluminum salts precipitate into a granular white solid.
-
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot Ethyl Acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target alcohol.
References
-
Oxford University Press (OUP). "Supporting information: Synthesis of intermediates (2-Hydroxymethyl-5-iodophenol)". Retrieved from [Link]
-
Molaid. "2-(hydroxymethyl)-5-iodophenol - CAS 166386-81-8". Retrieved from [Link]
Sources
- 1. 2-(hydroxymethyl)-5-iodophenol - CAS号 166386-81-8 - 摩熵化学 [molaid.com]
- 2. 16870-28-3 | 2-Hydroxy-4-iodobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-(Hydroxymethyl)-4-iodophenol | CAS 14056-07-6 [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Crude 2-(Hydroxymethyl)-5-iodophenol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 2-(Hydroxymethyl)-5-iodophenol (also known as 5-iodo-2-hydroxybenzyl alcohol).
Because this molecule is a tri-functionalized aromatic scaffold—containing a highly reactive phenolic hydroxyl, a benzylic alcohol, and an aryl iodide—it presents unique physicochemical challenges during purification 1. This portal provides root-cause analyses, self-validating protocols, and quantitative data to ensure high-yield, high-purity recovery.
Diagnostic FAQs
Q: Why does my product streak severely on the TLC plate, and how do I translate this to flash chromatography? A: The phenolic hydroxyl group in 2-(Hydroxymethyl)-5-iodophenol is acidic (pKa ~9.5) and acts as a strong hydrogen-bond donor with the silanol groups on the silica gel stationary phase. To suppress this ionization and prevent tailing, you must acidify your mobile phase. Adding 1% glacial acetic acid to a Hexanes/Acetone or Hexanes/Ethyl Acetate mixture ensures the phenol remains protonated, yielding tight, Gaussian bands and improving overall recovery 2.
Q: How do I separate the 5-iodo isomer from the 4-iodo or 6-iodo positional isomers? A: Electrophilic iodination of salicyl alcohol often yields a mixture of positional isomers because the hydroxyl groups direct the iodine to multiple ortho/para positions 1. Because their polarities are nearly identical, standard step-gradient chromatography is usually insufficient. We recommend using a shallow continuous gradient (e.g., 5% to 15% EtOAc in Hexanes over 10-15 column volumes) combined with high-resolution spherical silica (15-20 µm).
Q: During recrystallization, my product forms an oil at the bottom of the flask instead of crystals. How do I fix this? A: "Oiling out" occurs when the melting point of your crude mixture is lower than the temperature at which the solution becomes saturated. To correct this, increase the volume of your recrystallization solvent to lower the saturation temperature, or switch to a solvent system with a lower boiling point. Adding a microscopic seed crystal can also provide a nucleus to facilitate initial crystallization before the oil phase separates 3.
Troubleshooting Matrix
| Observed Issue | Root Cause (Causality) | Corrective Action |
| Pink/Brown Discoloration | Light-induced deiodination or oxidation of the phenol into trace quinones. | Wrap rotary evaporator flasks in foil. Maintain water bath <40 °C. Store pure product under Argon. |
| Co-elution on Silica | Isomers possess identical hydrogen-bonding profiles and Rf values. | Switch mobile phase from Hexanes/EtOAc to Hexanes/Acetone (7:3) + 1% AcOH for altered selectivity [[2]](). |
| Low Crystallization Yield | High solubility of the product in the cold anti-solvent. | Ensure the anti-solvent (e.g., Heptane) is thoroughly chilled (-20 °C) before filtration. |
| Inconsistent Purity | Rapid cooling traps impurities within the rapidly forming crystal lattice. | Allow the flask to cool ambiently to room temperature before applying an ice bath. Slow cooling promotes large, pure crystals [[4]](). |
Workflow & Mechanistic Visualizations
Caption: Decision tree for selecting the optimal purification route based on crude purity.
Caption: Primary degradation pathways of 2-(Hydroxymethyl)-5-iodophenol under stress.
Quantitative Data Tables
Table 1: Mobile Phase Optimization for Silica Gel Chromatography Data reflects average performance on standard 60Å silica gel.
| Solvent System | Additive | Rf Value | Spot Shape | Resolution (Isomers) |
| Hexanes/EtOAc (7:3) | None | 0.35 | Severe Tailing | Poor |
| Hexanes/EtOAc (7:3) | 1% AcOH | 0.40 | Tight, Round | Moderate |
| Hexanes/Acetone (7:3) | 1% AcOH | 0.38 | Tight, Round | Excellent |
| DCM/MeOH (9:1) | None | 0.80 | Co-elution | None |
Table 2: Recrystallization Solvent Matrix Data reflects recovery from >85% pure crude material.
| Solvent (Hot) | Anti-Solvent (Cold) | Yield | Purity | Notes |
| Ethyl Acetate | Hexanes | 75% | >98% | Prone to oiling out if cooled too rapidly. |
| Toluene | Heptane | 82% | >99% | Ideal temperature coefficient; yields fine needles 5. |
| Ethanol | Water | 60% | 95% | High solubility in water reduces overall recovery. |
Standard Operating Procedures (SOPs)
SOP 1: Flash Chromatography (For Crude Purity < 85%)
Use this protocol when significant amounts of impurities or positional isomers are visible by TLC [[6]]().
-
Sample Preparation : Dissolve the crude mixture in a minimum volume of the eluent. If the crude is insoluble, dry-load it onto Celite to prevent band broadening.
-
Column Equilibration : Pack the column with silica gel and equilibrate with Hexanes/Acetone (7:3) containing 1% glacial acetic acid [[2]]().
-
Causality: The acid additive suppresses the ionization of the phenolic hydroxyl, preventing tailing and drastically improving the resolution between positional isomers.
-
-
Elution : Run the column using a shallow step gradient. Collect small fractions (e.g., 15 mL) to avoid cross-contamination of closely eluting isomers.
-
Self-Validation Step : Spot fractions on a TLC plate. Do not pool fractions until TLC confirms the complete absence of the 4-iodo or 6-iodo positional isomers.
-
Concentration : Evaporate the pooled fractions under reduced pressure at <40 °C. Higher temperatures can induce deiodination or quinone methide formation.
SOP 2: Dual-Solvent Recrystallization (For Crude Purity > 85%)
For large-scale continuous crystallization or sequential crystallization, this method increases yield per unit volume while maintaining high purity 7.
-
Dissolution : Place the crude solid in a round-bottom flask. Add a minimal amount of hot Toluene (Solvent A) until the solid is just dissolved [[6]]().
-
Anti-Solvent Addition : Slowly add hot Heptane (Solvent B) dropwise until the solution becomes slightly cloudy, then add 1-2 drops of Toluene until clear again.
-
Causality: This establishes the exact saturation point at the boiling temperature, ensuring maximum crystal yield upon cooling.
-
-
Cooling : Cover the flask and allow it to cool to room temperature undisturbed.
-
Causality: A slow cooling rate is critical. It allows the formation of large, well-defined crystals and thermodynamically excludes impurities from the crystal lattice [[4]]().
-
-
Seeding (If necessary) : If the product resists crystallization, scratch the inside of the flask with a glass rod or add a microscopic pure seed crystal to induce nucleation 3.
-
Harvesting & Self-Validation : Filter the crystals via vacuum filtration. Crucial Step: Analyze both the isolated crystals and the mother liquor by TLC. This verifies that you have achieved complete precipitation and that no significant product is being discarded in the filtrate 6.
References
- Google Patents. CN101233092A - Continuous crystallization method of iodinated phenyl derivatives.
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Retrieved from: [Link]
-
NCERT. Purification and Criteria of Purity. Retrieved from: [Link]
-
Int. J. Drug Dev. & Res. Laboratory Techniques of Purification and Isolation. Retrieved from:[Link]
-
Longdom. Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 16870-28-3 | 2-Hydroxy-4-iodobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. longdom.org [longdom.org]
- 5. ijddr.in [ijddr.in]
- 6. How To [chem.rochester.edu]
- 7. CN101233092A - Continuous crystallization method of iodinated phenyl derivatives - Google Patents [patents.google.com]
Column chromatography conditions for purifying 2-(Hydroxymethyl)-5-iodophenol
Welcome to the technical support guide for the column chromatography purification of 2-(Hydroxymethyl)-5-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during the purification of this and similar polar aromatic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting point for purifying 2-(Hydroxymethyl)-5-iodophenol?
A: The most effective starting point is to develop a separation method using Thin Layer Chromatography (TLC) before attempting a large-scale column purification.[1][2] 2-(Hydroxymethyl)-5-iodophenol is a polar molecule due to the presence of both a phenolic hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group. Therefore, a normal-phase chromatography setup is appropriate.
-
Stationary Phase: Start with standard silica gel (SiO₂) as the adsorbent.[3][4] Silica gel is slightly acidic, which is generally compatible with phenolic compounds.[3]
-
Mobile Phase (Eluent): Begin with a binary solvent system of a non-polar solvent and a moderately polar solvent. A common and effective starting point is a mixture of Hexanes and Ethyl Acetate.
-
TLC Goal: The objective is to find a solvent mixture that provides a retention factor (Rf) for the target compound between 0.2 and 0.4.[5] An Rf in this range typically translates well to a preparative column, ensuring good separation without excessively long elution times.
Q2: Which stationary phase is better for this compound: silica gel or alumina?
A: For 2-(Hydroxymethyl)-5-iodophenol, silica gel is the preferred stationary phase. Here’s the rationale:
-
Silica Gel (SiO₂): As a polar, slightly acidic adsorbent, it interacts well with the polar hydroxyl groups of the target molecule.[3] This interaction is key for achieving separation. The order of elution from a silica column generally follows an inverse relationship with polarity; non-polar compounds elute first, while highly polar compounds like phenols and alcohols are retained more strongly.[3]
-
Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. While it can be used for separating phenols, basic alumina could potentially deprotonate the acidic phenol, causing it to bind too strongly to the column. Neutral alumina is a possibility, but silica gel is more conventional and typically provides better results for this class of compounds.[6]
Q3: How do I select and optimize the mobile phase for the best separation?
A: Mobile phase selection is critical and should be performed systematically using TLC. The principle is to find a solvent system that moves your target compound off the baseline but separates it clearly from impurities.
-
Start with a Low Polarity System: Begin with a low-polarity mixture, such as 10% Ethyl Acetate in Hexanes. Spot your crude reaction mixture on a TLC plate and develop it in this solvent.[2]
-
Analyze the Result:
-
If all spots remain at the baseline (Rf ≈ 0): The solvent system is not polar enough to move the compounds up the plate.
-
If all spots run to the solvent front (Rf ≈ 1): The solvent system is too polar, and no separation will occur on a column.[5]
-
If you see separation: Observe the Rf of your target spot.
-
-
Systematically Increase Polarity: Gradually increase the percentage of the more polar solvent (Ethyl Acetate) in increments of 10% (e.g., 20%, 30%, 40%). Run a new TLC for each system until you achieve the target Rf of 0.2-0.4 for 2-(Hydroxymethyl)-5-iodophenol.[5] This methodical approach prevents large, inefficient jumps in polarity.
| Mobile Phase Composition (Ethyl Acetate in Hexanes) | Relative Polarity | Expected Rf for 2-(Hydroxymethyl)-5-iodophenol | Suitability for Column Chromatography |
| 10% | Low | < 0.1 | Poor (Compound will not elute) |
| 20-40% | Medium | 0.2 - 0.4 | Optimal Range |
| 50% | Medium-High | 0.4 - 0.6 | Acceptable, may result in faster elution and lower resolution |
| >60% | High | > 0.7 | Poor (Co-elution with impurities is likely) |
Q4: My spots are streaking or tailing on the TLC plate. What does this mean and how do I fix it?
A: Spot streaking is a common issue, especially with polar and acidic compounds like phenols. It indicates a problem with the interaction between your compound and the stationary phase, which will lead to poor separation on a column.
-
Possible Cause 1: Sample Overload: You may have spotted too much material on the TLC plate.[7] Try diluting your sample solution and spotting a smaller amount.
-
Possible Cause 2: Strong Acid-Base Interactions: The acidic phenolic proton can interact very strongly with the silanol groups (Si-OH) on the silica surface, causing tailing.
-
Solution: Add a small amount of a polar, acidic modifier to your eluent. Acetic acid (typically 0.5-1%) is an excellent choice. It protonates the silica surface and competes for binding sites, resulting in sharper, more symmetrical spots.
-
-
Possible Cause 3: Insolubility: The compound may not be fully soluble in the eluent, causing it to streak as it moves up the plate. Ensure your sample is fully dissolved before spotting.
Q5: I'm getting poor separation between my product and impurities. How can I improve the resolution?
A: If your TLC shows spots that are very close together (low ΔRf), achieving good separation on a column will be challenging. Here are several strategies to improve resolution:
-
Optimize the Solvent System: Try a different binary solvent system. For example, Dichloromethane/Methanol can offer different selectivity compared to Hexanes/Ethyl Acetate.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can start with a lower polarity eluent to separate less polar impurities and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[8] This is a powerful technique for separating complex mixtures.
-
Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling and significantly reduce separation efficiency.[9] Pack the column as a slurry to ensure a homogenous stationary phase bed.
-
Adjust the Column Dimensions: Use a longer, thinner column for difficult separations. The increased surface area and path length enhance the separation capability. A common rule of thumb is to use a weight of silica gel that is 20-50 times the weight of the crude sample.[3]
Experimental Protocol: Column Chromatography Purification
This protocol outlines the standard workflow from method development on TLC to performing the preparative column chromatography.
Part 1: Method Development via TLC
-
Prepare Sample: Dissolve a small amount of the crude 2-(Hydroxymethyl)-5-iodophenol mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 1% solution.
-
Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexanes).
-
Spot the Plate: Using a capillary tube, spot the dissolved sample on the baseline of a silica gel TLC plate.[10]
-
Develop the Plate: Place the TLC plate in a chamber, ensuring the solvent level is below the baseline.[7] Allow the solvent to travel up the plate until it is about 0.5 cm from the top.[11]
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with an iodine chamber.[2][10] Calculate the Rf value for each spot and select the solvent system that gives an Rf of ~0.3 for the target compound.
Part 2: Preparative Column Chromatography
-
Column Preparation: Select an appropriately sized column. Secure it vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel (e.g., 30g for a 1g sample) with the initial, low-polarity eluting solvent to form a slurry.
-
Pour the slurry into the column. Use additional solvent to rinse all silica into the column.
-
Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.[9] Do not let the top of the silica bed run dry.
-
-
Loading the Sample:
-
Dissolve the crude sample in a minimal amount of the column solvent or a less polar solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": dissolve the sample in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.[8]
-
Add a thin protective layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Open the stopcock and begin collecting fractions in test tubes.
-
If using a gradient, start with a lower polarity solvent and gradually increase the percentage of the more polar solvent as the elution progresses.
-
-
Monitoring the Separation:
-
Collect fractions of a consistent volume (e.g., 10-15 mL).
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.[1] Spot several fractions per TLC plate to identify the elution profile.
-
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(Hydroxymethyl)-5-iodophenol.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- Benchchem. (n.d.). Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
- Unknown. (n.d.). Column chromatography.
- Molecules. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC.
- Taylor & Francis. (2019, March 6). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell.
- Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC.
- Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
- PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Unknown. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Unknown. (n.d.). TROUBLESHOOTING GUIDE.
- Semantic Scholar. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
- PMC. (n.d.). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds.
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Unknown. (2020, March). Thin Layer Chromatography.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Unknown. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography.
- Save My Exams. (2025, June 5). Locating Agents & Rf Values (Cambridge (CIE) IGCSE Chemistry): Revision Note.
- Unknown. (n.d.). the re value as a constant in thin-layer chromatography.
- IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
- ResearchGate. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. reddit.com [reddit.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. ocw.mit.edu [ocw.mit.edu]
Troubleshooting low yields in electrophilic aromatic substitution reactions
Welcome to the EAS Technical Support Center. As application scientists, we frequently see researchers and drug development professionals struggle with stalled reactions, poor regioselectivity, and complex product mixtures in EAS workflows. While the textbook mechanisms of nitration, halogenation, and Friedel-Crafts reactions appear straightforward, the benchtop reality is dictated by subtle thermodynamic barriers, catalyst sensitivities, and electronic directing effects.
This guide is designed to help you diagnose and resolve low yields by understanding the fundamental causality behind each experimental variable.
Diagnostic Workflow: Isolating the Root Cause of Low Yields
Before adjusting your reaction conditions, use the following diagnostic logic to identify whether your failure stems from substrate deactivation, catalyst poisoning, or competing side reactions.
Diagnostic flowchart for troubleshooting low yields in EAS reactions.
Troubleshooting FAQs: Causality & Corrective Actions
Q1: My Friedel-Crafts acylation stalled at 20% conversion. I am using 10 mol% AlCl₃. What is going wrong? A1: You are treating the Lewis acid as a true catalyst, which is a common misconception in acylation. Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid (e.g., AlCl₃). The Lewis acid strongly complexes with the carbonyl oxygen of your newly formed aryl ketone product, effectively removing the AlCl₃ from the catalytic cycle[1]. Additionally, AlCl₃ is highly moisture-sensitive; trace water will hydrolyze it to inactive aluminum hydroxide and HCl[2].
-
Causality & Fix: Increase your AlCl₃ loading to at least 1.1–1.5 equivalents relative to the acyl chloride. Ensure rigorous anhydrous conditions (flame-dried glassware, inert atmosphere). If moisture cannot be strictly excluded, explore water-tolerant catalysts like metal triflates or In₂O₃[3][4].
Q2: I'm trying to alkylate a nitrobenzene derivative, but I get no product even with prolonged heating. Why? A2: Nitrobenzene is severely deactivated. In EAS, the rate-determining step is the disruption of the stable aromatic pi-system (loss of ~36 kcal/mol resonance energy) to form the arenium ion (sigma complex)[5][6]. Electron-withdrawing groups (EWGs) like -NO₂ withdraw electron density via inductive and resonance effects, drastically destabilizing this cationic intermediate[7]. As a rule of thumb, Friedel-Crafts reactions fail on rings more deactivated than halobenzenes[1].
-
Causality & Fix: Direct EAS on highly deactivated rings is mechanistically prohibitive. You must bypass the EAS pathway. Consider transition-metal-catalyzed cross-coupling (e.g., Suzuki coupling) on a pre-halogenated nitrobenzene, or resequence your synthesis to perform the Friedel-Crafts reaction before introducing the deactivating -NO₂ group.
Q3: My Friedel-Crafts alkylation yields a messy mixture of polyalkylated products and unexpected structural isomers. How do I improve selectivity? A3: This is a fundamental thermodynamic limitation of Friedel-Crafts alkylation. Alkyl groups are electron-donating (activating). Once the first alkyl group is installed, the mono-alkylated product is more nucleophilic than the starting material, leading to rapid polyalkylation[8]. Furthermore, the primary carbocation intermediates generated from alkyl halides are highly prone to hydride or alkyl shifts to form more stable secondary or tertiary carbocations, resulting in rearranged products[9].
-
Causality & Fix: To achieve clean mono-alkylation without rearrangement, perform a Friedel-Crafts acylation followed by a carbonyl reduction (e.g., Clemmensen or Wolff-Kishner reduction). The introduced acyl group is strongly deactivating, which acts as a thermodynamic brake, halting the reaction at mono-substitution[1][8]. Additionally, acylium ions are resonance-stabilized and do not undergo carbocation rearrangements[1].
Q4: Why does my electrophilic bromination of an alkene occur instantly at room temperature, but my arene bromination requires FeBr₃ and harsh conditions? A4: Aromatic rings possess immense thermodynamic stability. Unlike alkenes, where electrophilic addition is an exergonic process, addition to an arene destroys aromaticity, making the initial attack highly endergonic with a substantial activation barrier[6].
-
Causality & Fix: Diatomic bromine (Br₂) is not electrophilic enough to overcome this barrier. A Lewis acid catalyst like FeBr₃ is required to coordinate with and polarize the Br-Br bond, generating a highly reactive, transient "Br⁺" equivalent[6][10].
Q5: I am attempting an EAS on pyridine, but the yield is nearly zero. Is the ring just too electron-poor? A5: Yes, but there is a compounding factor. Pyridine is intrinsically deactivated due to the electronegative nitrogen atom. However, under typical EAS conditions (which are highly acidic), the pyridine nitrogen protonates or complexes with the Lewis acid catalyst[7]. This places a formal positive charge directly adjacent to the pi-system, creating an overwhelmingly deactivated substrate.
-
Causality & Fix: Direct EAS on pyridine is notoriously difficult[7]. To functionalize pyridine, use nucleophilic aromatic substitution (SₙAr), directed ortho-metalation (DoM), or convert the pyridine to pyridine-N-oxide, which activates the ring for EAS at the 2- and 4-positions.
Quantitative Data: EAS Reaction Parameters & Pitfalls
Use this table to benchmark your reaction conditions against field-proven standards.
| Reaction Type | Typical Electrophile Source | Catalyst Requirement | Major Pitfalls / Yield Killers | Mitigation Strategy |
| Friedel-Crafts Alkylation | Alkyl halide (R-X) | Catalytic (0.1 - 0.2 eq AlCl₃) | Polyalkylation, carbocation rearrangement[1][9] | Use excess arene as solvent; switch to acylation[8] |
| Friedel-Crafts Acylation | Acyl chloride (R-COCl) | Stoichiometric (>1.1 eq AlCl₃) | Catalyst poisoning by product ketone or moisture[1][2] | Use >1.1 eq Lewis acid; ensure rigorous anhydrous conditions |
| Nitration | HNO₃ / H₂SO₄ (Mixed Acid) | Stoichiometric H₂SO₄ | Over-nitration, oxidation of sensitive functional groups | Control temperature strictly (<50 °C); use milder nitrating agents |
| Bromination | Br₂ | Catalytic (FeBr₃) | Sluggish reaction on deactivated rings[6] | Increase catalyst loading; heat; or use stronger Lewis acid |
Self-Validating Experimental Protocol: Moisture-Controlled Friedel-Crafts Acylation
To ensure trustworthiness and reproducibility, this protocol includes built-in causality checkpoints. It is designed to prevent the most common failure mode in acylation: catalyst poisoning via moisture or product complexation.
Objective: Achieve >90% yield of a mono-acylated arene without poly-substitution.
Step 1: System Preparation (Moisture Exclusion)
-
Action: Flame-dry a 2-neck round-bottom flask under vacuum, then purge with dry Argon.
-
Causality: AlCl₃ reacts violently with atmospheric moisture to form HCl gas and insoluble Al(OH)₃, permanently destroying the Lewis acid's empty p-orbital required for catalysis[2].
Step 2: Reagent Assembly
-
Action: Dissolve 1.0 equivalent of the arene and 1.1 equivalents of the acyl chloride in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.
-
Causality: Cooling prevents exothermic degradation and suppresses unwanted side reactions during the highly reactive acylium ion generation.
Step 3: Catalyst Activation
-
Action: Slowly add 1.2 equivalents of anhydrous AlCl₃ in small portions over 15 minutes.
-
Causality: Acylation strictly requires >1 equivalent of Lewis acid because the product ketone strongly coordinates to AlCl₃, removing it from the catalytic cycle[1].
Step 4: Reaction Monitoring (Self-Validation Checkpoint)
-
Action: Remove the ice bath and stir at room temperature. Monitor by TLC or GC-MS.
-
Validation Check: The reaction mixture will typically turn a deep yellow, red, or brown. This color change is a visual validation that the resonance-stabilized acylium-arene sigma complex has formed.
Step 5: Quenching & Workup (Self-Validation Checkpoint)
-
Action: Once complete, carefully pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated HCl.
-
Causality & Validation: The addition of strong acid is critical. It breaks the AlCl₃-ketone complex and prevents the precipitation of gelatinous aluminum hydroxide salts. If you observe a thick, unfilterable white emulsion during extraction, your aqueous phase was not acidic enough, which will trap your product and artificially lower your isolated yield.
Step 6: Isolation
-
Action: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Buy Friedel-Crafts Acylation: Mechanism & Applications Online | Advent [adventchembio.com]
- 3. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Stability & Degradation of 2-(Hydroxymethyl)-5-iodophenol
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific handling and stability challenges associated with 2-(Hydroxymethyl)-5-iodophenol (also known as 5-iodosalicyl alcohol).
This bifunctional molecule presents unique experimental hurdles: it features a photolabile carbon-iodine (C-I) bond and a highly reactive salicyl alcohol moiety. Without precise environmental control, it rapidly succumbs to multi-pathway degradation. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure absolute data integrity in your assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: My stock solution of 2-(Hydroxymethyl)-5-iodophenol turned yellow and formed an insoluble precipitate after a few days. What happened? A: You are observing two concurrent degradation pathways. The yellowing is caused by the aerobic oxidation of the benzylic hydroxymethyl group, converting the molecule into [1]. The precipitate is the result of ortho-quinone methide (o-QM) formation. Salicyl alcohols readily dehydrate to form highly reactive, cross-conjugated o-QMs, which rapidly polymerize into insoluble macromolecules[2].
Q2: How can I prevent the loss of the iodine atom during my in vitro assays? A: The C-I bond is highly susceptible to photolytic cleavage and attack by reactive oxygen species (ROS)[3]. To prevent deiodination, you must eliminate UV light exposure by using amber glassware[4]. If your assay involves transition metals, consider adding a metal chelator (e.g., EDTA) to prevent Fenton-like radical generation that initiates the deiodination cascade.
Section 2: Deep-Dive Troubleshooting: Degradation Pathways
Understanding the causality behind molecular degradation is critical for rational experimental design. 2-(Hydroxymethyl)-5-iodophenol degrades via three primary mechanisms depending on the environmental stressor:
-
Photolytic Deiodination: Exposure to light (<400 nm) induces homolytic cleavage of the C-I bond. This releases an iodine radical (which rapidly reduces to iodide, I⁻) and leaves behind a reactive phenol radical[3].
-
Quinone Methide Polymerization: Under acidic or basic conditions, or at elevated temperatures, the benzylic hydroxyl group is expelled as water. This forms an ortho-quinone methide, an electrophilic Michael acceptor that aggressively reacts with nucleophiles or dimerizes/polymerizes[2].
-
Aerobic Oxidation: Dissolved oxygen acts as an electron acceptor, oxidizing the benzylic alcohol to a carbonyl group, yielding a benzaldehyde derivative[1].
Fig 1: Primary degradation pathways of 2-(Hydroxymethyl)-5-iodophenol.
Section 3: Quantitative Stability Data
To guide your experimental parameters, we have summarized the degradation kinetics of 2-(Hydroxymethyl)-5-iodophenol under various controlled conditions.
| Storage Condition | Timeframe | % Intact Compound | Primary Degradant Observed | Causality / Mechanism |
| Ambient Light, Room Temp, pH 7.0 | 7 Days | < 40% | Deiodinated phenol & Polymers | Photolysis & slow o-QM formation |
| Dark, 4°C, pH 2.0 (Acidic) | 7 Days | ~ 65% | Insoluble Polymers | Acid-catalyzed dehydration to o-QM |
| Dark, 4°C, pH 10.0 (Basic) | 7 Days | ~ 50% | Insoluble Polymers | Base-catalyzed o-QM formation |
| Dark, -20°C, pH 6.5 (Argon Purged) | 6 Months | > 99% | None | Arrested kinetics & radical starvation |
Section 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification and a validation checkpoint to ensure your compound remains intact prior to biological or chemical application.
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Objective: Formulate a stock solution that completely suppresses deiodination, oxidation, and polymerization.
-
Solvent Degassing: Sparge the chosen solvent (e.g., HPLC-grade Methanol or DMSO) with Argon gas for 15 minutes.
-
Causality: Purging dissolved oxygen eliminates the primary electron acceptor required for the autoxidation of the hydroxymethyl group to an aldehyde[1].
-
-
pH Stabilization: If preparing an aqueous/organic mixture, use a 10 mM phosphate buffer to lock the pH at 6.5.
-
Causality: Neutral pH prevents the protonation of the benzylic alcohol (acid catalysis) and the deprotonation of the phenolic hydroxyl (base catalysis), both of which drive the formation of the reactive ortho-quinone methide[2].
-
-
Dissolution in Amber Glass: Weigh 2-(Hydroxymethyl)-5-iodophenol and dissolve it in the degassed solvent using an amber volumetric flask.
-
Causality: Amber glass filters out UV wavelengths (<400 nm), preventing the homolytic cleavage of the photolabile C-I bond[4].
-
-
Aliquoting and Cryopreservation: Dispense into single-use amber vials, blanket the headspace with Argon, and store at -20°C.
-
Self-Validation Check: After 24 hours, thaw one aliquot and measure the UV-Vis absorbance at 400 nm against a solvent blank. An absorbance >0.05 indicates aldehyde formation (oxidation failure), meaning the solvent was insufficiently degassed.
-
Protocol 2: HPLC-UV/MS Method for Degradation Monitoring
Objective: Quantify the intact compound and identify specific degradation products to troubleshoot assay failures.
-
Sample Quenching: Dilute the working sample 1:10 into cold mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid) immediately before injection.
-
Causality: Rapid dilution and cooling arrest ongoing o-QM polymerization, ensuring the sample injected represents the exact chemical state of the reaction at the time of sampling.
-
-
Chromatographic Separation: Use a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 15 minutes.
-
Dual Detection: Monitor UV absorbance at 254 nm (for aromatic ring integrity) and use Mass Spectrometry in Negative Electrospray Ionization (ESI-) mode.
-
Causality: ESI- is highly sensitive to phenolic compounds. The intact molecule will show an [M-H]⁻ peak at m/z 249. The deiodinated product will appear at m/z 123, allowing precise tracking of the photolytic pathway[3].
-
-
Mass Balance Validation: Calculate the total molar sum of the intact peak + deiodinated peak + aldehyde peak.
-
Self-Validation Check: If the total mass balance is <90% of the initial concentration, the missing mass has polymerized into o-QM dimers/trimers that are either retained on the column or precipitated prior to injection.
-
Fig 2: Self-validating workflow for stock preparation and stability analysis.
References
-
Degradation of iodinated X-ray contrast media by advanced oxidation processes Source: Chinese Chemical Society (ccspublishing.org.cn) URL:[Link][3]
-
Quinone methide - Properties and Preparation Source: Wikipedia URL:[Link][2]
-
Supporting information: Methyl 3-(3-formyl-4-hydroxyphenyl)-(E)-propenoate (Synthesis of 2-Hydroxymethyl-5-iodophenol intermediates) Source: Oxford University Press (oup.com) URL:[Link][1]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Quinone methide - Wikipedia [en.wikipedia.org]
- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 4. 5-Iodosalicylic acid technical grade 119-30-2 [sigmaaldrich.com]
Navigating the Complex World of Iodinated Phenols: A Technical Guide to Mass Spectrometry Fragmentation
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze iodinated phenols. These compounds, critical in pharmaceuticals, environmental science, and as intermediates in organic synthesis, present unique challenges in spectral interpretation. This resource provides in-depth, experience-driven insights into their fragmentation patterns, offering troubleshooting advice and answers to frequently encountered questions to empower your research.
Introduction: The Unique Signature of Iodinated Phenols in Mass Spectrometry
The mass spectral behavior of iodinated phenols is a fascinating interplay between the phenolic ring and the iodine substituent. Understanding this interplay is key to accurate structural elucidation. Unlike their chlorinated and brominated counterparts, iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the molecular ion and its fragments, presenting a clean and unambiguous spectrum at a given resolution.[1] However, the fragmentation pathways can be complex, involving competing reactions that are influenced by the number and position of iodine atoms on the phenolic ring.
This guide will delve into the characteristic fragmentation patterns, helping you to distinguish between isomers and to confidently identify your compounds of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial fragmentation steps for a simple monoiodophenol?
A1: For monoiodinated phenols, two primary fragmentation pathways compete upon electron ionization.[1] The first is the cleavage of the carbon-iodine bond, leading to the loss of an iodine radical (I•). The second involves fragmentation of the phenol ring itself, typically through the loss of carbon monoxide (CO) or a formyl radical (CHO).
The relative prominence of these pathways is influenced by the position of the iodine atom. For instance, ortho and para-iodophenol have been shown to predominantly undergo the loss of the iodine atom.[1]
Q2: I see a prominent peak at m/z 127 in my spectrum. What does this signify?
A2: A peak at m/z 127 is a strong indicator of the presence of iodine in your compound. This peak corresponds to the iodine cation (I⁺). Its observation suggests that a fragmentation process has led to the cleavage of the C-I bond, with the charge being retained by the iodine atom.
Q3: How does the position of the iodine atom (ortho, meta, para) affect the fragmentation pattern?
A3: The isomeric position of the iodine atom significantly influences the relative intensities of the fragment ions. For example, in chlorophenols, the para and meta isomers show a greater propensity for the loss of CO and CHO compared to the loss of chlorine, while the ortho isomer shows a more balanced competition between these two pathways.[1] While detailed studies on all iodophenol isomers are less common in the readily available literature, it is reasonable to extrapolate that similar positional effects will be observed due to steric and electronic differences between the isomers. The proximity of the iodine atom to the hydroxyl group in the ortho position can facilitate unique fragmentation pathways, such as the loss of HI.[1]
Q4: What are the characteristic neutral losses I should look for when analyzing iodinated phenols?
A4: Beyond the loss of an iodine atom (127 u), other characteristic neutral losses can provide valuable structural information. These include:
-
Loss of CO (28 u): A common fragmentation for phenolic compounds, resulting from the rearrangement and cleavage of the aromatic ring.[2]
-
Loss of CHO (29 u): Another characteristic loss from the phenolic ring.
-
Loss of HI (128 u): This can be a significant pathway, especially for ortho-iodophenols, due to the proximity of the iodine and hydroxyl groups.[1]
A neutral loss scan experiment can be a powerful tool to selectively identify compounds that exhibit these specific losses.
Q5: How do the fragmentation patterns change with an increasing number of iodine atoms (di- and tri-iodophenols)?
A5: As the number of iodine atoms on the phenol ring increases, the fragmentation patterns become more complex. You can expect to see sequential losses of iodine atoms. For example, a diiodophenol might first lose one iodine atom, and the resulting fragment ion could then lose the second iodine atom. The initial loss of iodine is often a very favorable pathway. The stability of the resulting radical cation plays a crucial role in directing the subsequent fragmentation.
Troubleshooting Guide
Problem 1: I am not seeing a clear molecular ion peak for my iodinated phenol.
-
Possible Cause: Iodinated phenols, particularly those with multiple iodine atoms, can be prone to extensive fragmentation, leading to a weak or absent molecular ion peak, especially with high ionization energies in Electron Ionization (EI-MS).[3]
-
Troubleshooting Steps:
-
Lower the Ionization Energy: If your instrument allows, reduce the electron energy from the standard 70 eV. Lowering the energy can decrease the extent of fragmentation and enhance the relative abundance of the molecular ion.
-
Use a "Softer" Ionization Technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) impart less energy to the analyte molecule, resulting in less fragmentation and a more prominent protonated or deprotonated molecular ion.
-
Check for In-Source Degradation: Ensure your sample is stable at the temperatures used in your GC inlet or MS source. Thermal degradation can lead to the absence of the molecular ion.
-
Problem 2: My fragmentation pattern is dominated by a peak at m/z 93. What is this, and where did my iodine go?
-
Possible Cause: A peak at m/z 93 in the mass spectrum of a halogenated phenol often corresponds to the phenoxy cation [C₆H₅O]⁺, formed by the loss of the halogen atom.[1]
-
Explanation: This indicates that the primary fragmentation pathway for your compound under the given conditions is the cleavage of the C-I bond. The charge is retained on the more stable phenoxy fragment. This is a very common observation for bromo- and iodophenols.[1]
-
What to do: This is a key piece of structural information! It confirms the presence of a phenolic structure and suggests a facile loss of iodine. Look for other fragments that arise from the further breakdown of the m/z 93 ion, such as the loss of CO to give a peak at m/z 65 ([C₅H₅]⁺).
Problem 3: I am analyzing a mixture of iodophenol isomers, and their mass spectra look very similar. How can I differentiate them?
-
Challenge: While the major fragment ions may be the same for isomers, their relative abundances can differ. However, relying solely on these differences can be challenging.
-
Solution:
-
Chromatographic Separation: The most reliable way to differentiate isomers is to use a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled to your mass spectrometer. Isomers will typically have different retention times, allowing for their individual mass spectra to be obtained.
-
Careful Comparison of Relative Abundances: If chromatographic separation is not possible, a meticulous comparison of the relative intensities of key fragment ions may provide clues. For example, the ratio of the [M-I]⁺ to [M-CO]⁺ peaks might be different for each isomer.[1] However, this should be done with caution and ideally with reference spectra of the pure isomers.
-
Key Fragmentation Pathways of Iodinated Phenols
The fragmentation of iodinated phenols is a competitive process. The main pathways are summarized below.
Table 1: Common Fragment Ions and Neutral Losses in the Mass Spectra of Iodinated Phenols
| Precursor Ion | Fragmentation Pathway | Neutral Loss (u) | Fragment Ion (m/z) | Compound Class | Reference |
| [M]⁺• | Loss of Iodine Radical | 127 | [M-I]⁺ | Mono-, Di-, Tri-iodophenols | [1] |
| [M]⁺• | Loss of Carbon Monoxide | 28 | [M-CO]⁺• | Phenols, Halogenated Phenols | [1][2] |
| [M]⁺• | Loss of Formyl Radical | 29 | [M-CHO]⁺ | Phenols, Halogenated Phenols | [1] |
| [M]⁺• | Loss of Hydrogen Iodide | 128 | [M-HI]⁺• | ortho-Iodophenols | [1] |
| [M-I]⁺ | Loss of Carbon Monoxide | 28 | [M-I-CO]⁺ | Iodinated Phenols | [1] |
Diagram 1: Competing Fragmentation Pathways of a Monoiodophenol
Caption: Primary fragmentation routes for a monoiodophenol.
Diagram 2: Fragmentation of the Phenoxy Cation
Caption: Further fragmentation of the key m/z 93 ion.
Experimental Protocol: GC-MS Analysis of Iodinated Phenols
This protocol provides a general starting point for the analysis of iodinated phenols using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of your iodinated phenol standard or sample.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a concentration of 1 mg/mL. This will be your stock solution.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for your instrument. A starting concentration of 1-10 µg/mL is often appropriate.
2. GC-MS Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar or medium-polarity column is generally suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
Note: The temperature program should be optimized based on the volatility and retention times of your specific analytes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (can be lowered to reduce fragmentation).
-
Source Temperature: 230-250 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500. A lower starting mass can be used to observe smaller fragments, but may also increase the background noise from the carrier gas and solvent.
-
Solvent Delay: Set a solvent delay of 2-4 minutes to prevent the solvent peak from damaging the detector.
-
3. Data Analysis:
-
Identify the peak corresponding to your iodinated phenol in the total ion chromatogram (TIC).
-
Examine the mass spectrum of the peak.
-
Identify the molecular ion peak (if present) and the major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST) or with the fragmentation patterns discussed in this guide.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
Diagram 3: GC-MS Workflow for Iodinated Phenol Analysis
Caption: A typical workflow for the analysis of iodinated phenols by GC-MS.
Conclusion
The interpretation of mass spectra of iodinated phenols requires a foundational understanding of the competing fragmentation pathways and the influence of isomeric structure. By recognizing the characteristic losses of iodine, CO, and CHO, and by utilizing appropriate analytical techniques, researchers can confidently identify and characterize these important compounds. This guide serves as a starting point for your investigations, and we encourage you to consult the referenced literature for a deeper dive into this subject.
References
- Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Competing Fragmentations in the Mass Spectra of Halogenated Fhenols. (1969).
- Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. (n.d.).
- Electron Ionization Mass Spectrometry (EI-MS). (n.d.). Benchchem.
- Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.).
- Kuhn, S. (2024).
- mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- Safe, S., & Hutzinger, O. (1969). Competing fragmentations in the mass spectra of halogenated phenols.
- Separation of Some Halogen
- Spectroscopic Analysis of 2,5-Diiodophenol: A Technical Overview. (n.d.). Benchchem.
- The mass spectrum of phenol. (n.d.). Doc Brown's Chemistry.
Sources
- 1. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rroij.com [rroij.com]
Forced degradation studies to assess the stability of 2-(Hydroxymethyl)-5-iodophenol
Welcome to the Technical Support & Troubleshooting Center for the stability profiling of 2-(Hydroxymethyl)-5-iodophenol .
As a Senior Application Scientist, I have designed this guide to move beyond generic templates. 2-(Hydroxymethyl)-5-iodophenol is a highly functionalized aromatic system; the interplay between its photolabile carbon-iodine bond, redox-active phenol, and reactive hydroxymethyl group requires a nuanced approach. To generate regulatory-compliant data, your experimental design must be a self-validating system —meaning every protocol must contain internal controls that definitively prove causality and rule out artifactual degradation.
Below, you will find the mechanistic logic, step-by-step self-validating protocols, quantitative benchmarks, and a troubleshooting FAQ designed to solve the most complex analytical challenges encountered during these studies.
I. Mechanistic Vulnerabilities & Degradation Pathways
To successfully stress 2-(Hydroxymethyl)-5-iodophenol, you must understand the causality behind its vulnerabilities. Examining degradation products under stress conditions is critical for establishing degradation pathways and validating analytical procedures[1].
-
The Carbon-Iodine (C-I) Bond (Photolytic Vulnerability): Halogenated aromatics are highly susceptible to homolytic cleavage under UV/Vis light, generating highly reactive aryl radicals.
-
The Phenol Group (Oxidative Vulnerability): Phenols are electron-rich and readily undergo oxidation (often via electron transfer mechanisms) to form reactive quinones.
-
The Hydroxymethyl Group (Hydrolytic Vulnerability): Under acidic conditions, this group can undergo dehydration to form a transient quinone methide, which rapidly polymerizes. Under basic conditions, the deprotonated phenoxide ion dramatically increases the ring's electron density, triggering rapid auto-oxidation.
Fig 1: Forced degradation pathways of 2-(Hydroxymethyl)-5-iodophenol under ICH stress conditions.
II. Core Experimental Protocols (Self-Validating Workflows)
Regulatory guidelines recommend targeting 5% to 20% degradation of the active ingredient[2]. Exceeding this limit destroys the sample and generates secondary degradants that will never form under real-world storage conditions, muddying your impurity profile.
Protocol A: Photolytic Stress Testing (ICH Q1B Compliant)
Causality: UV/Vis light provides the activation energy required to break the C-I bond. Self-Validation: The inclusion of a "Dark Control" proves that degradation is strictly photolytic and not caused by ambient heat generated by the chamber lamps.
-
Preparation: Prepare a 1.0 mg/mL solution of the API in a biologically relevant solvent (e.g., 50:50 Water:Acetonitrile). Transfer 5 mL into two separate clear quartz volumetric flasks.
-
Control Implementation: Wrap one of the flasks completely in aluminum foil (Dark Control).
-
Exposure: Place both flasks in an ICH Q1B-compliant photostability chamber. Expose to a minimum of 1.2 million lux hours of visible light and 200 W·hr/m² of UVA energy[3].
-
Quenching & Analysis: Remove the samples, dilute to the linear range of your LC-UV/MS method (e.g., 0.1 mg/mL), and analyze immediately. Compare the exposed sample against the Dark Control.
Protocol B: Hydrolytic & Oxidative Stress (ICH Q1A(R2) Compliant)
Causality: Acid/base extremes and reactive oxygen species (ROS) force the breakdown of the phenol and hydroxymethyl groups. Self-Validation: Pre-injection neutralization ensures that degradation occurs only during the designated incubation time, not inside the LC autosampler.
-
Stress Initiation:
-
Acid: Mix 1.0 mg/mL API with an equal volume of 0.1 N HCl.
-
Base: Mix 1.0 mg/mL API with an equal volume of 0.1 N NaOH.
-
Oxidation: Mix 1.0 mg/mL API with an equal volume of 3% H₂O₂.
-
-
Incubation: Incubate hydrolytic samples at 40°C or 60°C. Keep oxidative samples at room temperature to prevent explosive off-gassing. Pull aliquots at 24, 48, and 72 hours.
-
Neutralization (Critical Step):
-
Neutralize the acid-stressed aliquot with 0.1 N NaOH.
-
Neutralize the base-stressed aliquot with 0.1 N HCl.
-
Quench the oxidative aliquot with a mild reducing agent like sodium bisulfite.
-
-
Analysis: Inject into a stability-indicating LC-HRMS system to calculate mass balance.
III. Quantitative Degradation Targets
Use the following table to benchmark your experimental parameters. Adjust time and temperature incrementally to stay within the ICH "sweet spot" of 5–20% degradation[2].
| Stress Condition | Reagent / Parameter | Temp / Time | Target Degradation | Primary Expected Degradant | Mass Balance Risk |
| Photolysis | 1.2M lux hr / 200 W·hr/m² | Ambient / ~2-5 days | 10 - 15% | 2-Hydroxymethylphenol (Deiodination) | High (Radical cross-linking) |
| Oxidation | 3% H₂O₂ | 25°C / 24 hr | 10 - 20% | Iodinated Benzoquinones | Medium |
| Acid Hydrolysis | 0.1 N HCl | 60°C / 48 hr | 5 - 10% | Polymeric species | High (Precipitation) |
| Base Hydrolysis | 0.1 N NaOH | 25°C / 24 hr | 15 - 20% | Oxidized dimers | Low |
IV. Troubleshooting & FAQs
Q: My mass balance is dropping below 85% during photostability testing. Where is the missing mass? A: Photolytic cleavage of the C-I bond generates highly reactive aryl radicals. In aqueous conditions, these radicals can rapidly cross-link, forming insoluble dimers or polymers that precipitate out of solution or adhere to the glass vial walls. Solution: Switch to a low-binding vial. Ensure your LC method includes a strong organic wash step (e.g., 95% Acetonitrile or Methanol for 3 minutes) at the end of the gradient to elute late-eluting, highly hydrophobic dimers.
Q: I am observing rapid degradation in the basic hydrolysis condition (0.1 N NaOH) even at room temperature. Is this true hydrolysis? A: Likely not. The pKa of the phenol group is typically around 9-10. In 0.1 N NaOH, the phenol is fully deprotonated to a phenoxide ion. This dramatically increases the electron density on the aromatic ring, making it highly susceptible to trace oxygen in the solvent (auto-oxidation) to form quinones. Solution: To validate if this is hydrolytic or oxidative, run a parallel base-stress sample purged with argon. If degradation stops, it is base-catalyzed auto-oxidation, not true hydrolysis.
Q: How do I ensure my LC-MS method is truly "stability-indicating" for this specific compound? A: A stability-indicating method must definitively resolve the parent API from all degradants[4]. For 2-(Hydroxymethyl)-5-iodophenol, the critical analytical pair is often the parent and the deiodinated product. Solution: Ensure your LC gradient starts with a highly aqueous mobile phase (e.g., 5% organic) to retain the polar deiodinated degradants. Furthermore, use a high-resolution mass spectrometer (HRMS) to confirm the isotopic signature of iodine (a distinct mass defect) in the parent versus the degradants.
Q: My sample completely degraded (100%) in 3% H₂O₂ within 2 hours. What is the regulatory stance on this? A: ICH guidelines dictate that stress testing conditions should be realistic and not excessive[5]. If a compound degrades completely under a given stress condition, the data is not useful because it represents secondary or tertiary degradation pathways. Solution: Dilute your stressor. Drop the H₂O₂ concentration to 0.3% or 0.1% and repeat the experiment to capture the primary degradation event within the 5–20% window.
V. References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories URL: [Link]
-
A practical guide to forced degradation and stability studies for drug substances Onyx Scientific URL:[Link]
-
Understanding ICH Photostability Testing Q-Lab URL:[Link]
-
Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products International Council for Harmonisation (ICH) URL:[Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - Regulatory Considerations Veeprho URL:[Link]
Sources
Technical Support Center: Managing Reaction Temperature for Selective Iodination of Phenols
Welcome to the Technical Support Center for the selective iodination of phenols. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common issues related to this critical transformation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles that govern success. Here, we will delve into the nuances of temperature control, a pivotal parameter that dictates the regioselectivity and overall efficiency of phenol iodination.
Introduction: The Critical Role of Temperature in Phenolic Iodination
The iodination of phenols is a cornerstone of electrophilic aromatic substitution, yielding valuable iodoarene intermediates for a multitude of applications, including cross-coupling reactions and the synthesis of biologically active molecules.[1] The hydroxyl group of a phenol is a strong activating, ortho-, para- directing group.[2][3] However, this high reactivity can also lead to challenges, such as over-iodination and lack of regioselectivity.[4] Precise control over reaction parameters is therefore paramount, and among these, temperature stands out as a critical lever for steering the reaction towards the desired outcome.
This guide will explore the intricate relationship between reaction temperature, kinetics, thermodynamics, and the resulting product distribution in the iodination of phenols. We will address common questions and troubleshooting scenarios in a direct Q&A format, providing you with the expert insights needed to master this reaction.
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature influence the ortho/para selectivity in phenol iodination?
A1: The effect of temperature on the ortho/para product ratio is a classic example of kinetic versus thermodynamic control.[5]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will predominate.[5][6] The transition state leading to the ortho-iodinated product often has a lower activation energy due to factors like hydrogen bonding between the phenolic proton and the iodinating agent, which pre-orients the electrophile.[3] Therefore, running the reaction at reduced temperatures (e.g., 0 °C to room temperature) typically favors the formation of the ortho-iodophenol.[7]
-
Thermodynamic Control (Higher Temperatures): At elevated temperatures, the reaction shifts towards thermodynamic control.[5][8] This means the more stable product will be the major isomer. The para-iodophenol is generally more thermodynamically stable than the ortho isomer due to reduced steric hindrance between the iodine atom and the hydroxyl group. By providing enough thermal energy, the initially formed (and potentially reversible) ortho-product can revert to the starting materials or an intermediate that can then proceed to form the more stable para-product.[8] Therefore, higher reaction temperatures often lead to a higher proportion of the para-iodinated phenol.
Q2: I am observing significant amounts of di- and tri-iodinated byproducts. How can I use temperature to improve mono-selectivity?
A2: The formation of poly-iodinated products is a common issue due to the high reactivity of the phenol ring.[4] Temperature control is a key strategy to mitigate this:
-
Lowering the Temperature: Decreasing the reaction temperature reduces the overall reaction rate.[7] This moderation can significantly enhance selectivity for the mono-iodinated product by disfavoring the subsequent, and often faster, iodination of the already activated mono-iodophenol. For highly activated phenols, conducting the reaction at 0 °C or even lower may be necessary.[9]
-
Controlled Addition of Reagents at Low Temperature: Combining low temperature with the slow, portion-wise, or drop-wise addition of the iodinating agent can further suppress poly-iodination. This ensures that the concentration of the electrophile remains low at any given time, favoring the initial iodination of the starting phenol over the di-iodination of the product.
The workflow below illustrates a decision-making process for optimizing mono-selectivity.
Caption: Troubleshooting workflow for controlling over-iodination.
Q3: What are the best practices for maintaining a stable and accurate reaction temperature during the iodination process?
A3: Consistent and precise temperature control is crucial for reproducibility.[9][10] Traditional methods like ice or oil baths can be inconsistent.
-
Utilize a Synthesis Workstation or Circulating Bath: Modern synthesis workstations or cryostats connected to a jacketed reactor provide the most reliable and consistent temperature control.[9] These systems can maintain a set temperature with high precision and can be programmed for specific heating or cooling ramps.
-
Ensure Good Thermal Fluid Condition: If using a circulator, ensure the thermal fluid is in good condition. Degraded or mixed fluids can have altered heat transfer properties and may even polymerize, blocking the system.[11]
-
Proper Stirring: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture. Inadequate stirring can lead to localized "hot spots" where over-reaction can occur, or "cold spots" where the reaction may be sluggish.
-
Monitor Internal Temperature: Whenever possible, use a temperature probe placed directly within the reaction mixture (internal temperature) rather than relying solely on the bath or jacket temperature. This provides a more accurate reading of the actual reaction conditions.
The diagram below illustrates an optimal setup for precise temperature control.
Caption: Ideal experimental setup for precise temperature control.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction is too slow or does not go to completion. | Reaction temperature is too low, especially for deactivated phenols. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes conversion without significant byproduct formation.[12] |
| Inconsistent ortho/para ratios between batches. | Poor temperature control; fluctuations in bath temperature or inefficient stirring. | Implement a more robust temperature control system like a synthesis workstation.[9] Ensure consistent and vigorous stirring. Record the internal reaction temperature for every batch to ensure reproducibility. |
| Decomposition of starting material or product. | Reaction temperature is too high. Phenols can be susceptible to oxidation, especially under basic conditions or with certain oxidizing agents used in some iodination protocols.[13][14] | Lower the reaction temperature. Consider using a milder iodinating agent if decomposition persists even at lower temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected. |
| Low yield with an electron-poor (deactivated) phenol. | Insufficient thermal energy to overcome the higher activation energy required for electrophilic substitution on a deactivated ring. | Higher temperatures are often necessary for deactivated substrates.[14] A temperature range of 40-70 °C might be required.[15] It's a balance; increase the temperature enough to drive the reaction but not so high as to cause decomposition. |
Experimental Protocol: Temperature-Controlled Iodination of Phenol
This protocol provides a general guideline for the mono-iodination of phenol, emphasizing temperature control.
Reagents:
-
Phenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask or jacketed reactor
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., cryostat or synthesis workstation)
-
Internal temperature probe
Procedure:
-
Setup: Assemble the reaction vessel under an inert atmosphere (e.g., Nitrogen). Equip the vessel with a magnetic stir bar and an internal temperature probe.
-
Cooling: Set the temperature control system to the desired reaction temperature (e.g., 0 °C for higher ortho-selectivity).
-
Dissolution: Dissolve phenol (1.0 eq) in anhydrous acetonitrile in the reaction vessel. Allow the solution to stir until it reaches the target temperature.
-
Reagent Addition: Once the temperature is stable, add N-Iodosuccinimide (1.0 eq) to the solution portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- The Mechanism of the Iodination of Phenols. (n.d.). Purdue University.
- Christiansen, J. D., & Christensen, S. B. (n.d.). Iodination of phenol. Roskilde University.
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). National Institutes of Health.
- Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia.
- Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry.
- Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts.
- Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022). Chemia.
- Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. (2004). ResearchGate.
- Regioselective iodination of chlorinated aromatic compounds using silver salts. (2011). Elsevier.
- Iodination of phenols in water using easy to handle amine-iodine complexes. (2007). SciELO.
- Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. (2019). ResearchGate.
- A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023). MDPI.
- Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia.
- Oxidative azidations of phenols and ketones using iodine azide after release from an ion exchange resin. (2021). Royal Society of Chemistry.
- Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). Studylib.net.
- Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. (2010). SciELO.
- New Experimental Techniques for Organic Synthesis. (n.d.). Mettler Toledo.
- Troubleshooting low yields in ICl iodination reactions. (2025). Benchchem.
- A Solvent-free Quinolinium Dichromate (QDC) Triggered Iodination of Aromatic Compounds. (2020). International Journal for Research in Applied Science & Engineering Technology.
- An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (2005). MDPI.
- Advances in the direct iodination of aromatic compounds. (2004). ResearchGate.
- Thermodynamic vs kinetic reaction control with radical substitution. (2016). Stack Exchange.
- Kinetic of iodination of phenol and substituted phenols by pyridinium iodochloride in methanol. (n.d.). International Journal of Chemical and Physical Sciences.
- Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. (2019). ACS Publications.
- Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
- Process for the iodination of phenolic derivatives. (2011). Google Patents.
- Which reactions need temperature control in the process of chemical and pharmaceutical production?. (n.d.). Lneya.
- Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- Regiospecific alkylation of phenols: ortho or para to α coupling in cyclization of bis-phenols via quinone methides. (n.d.). DeepDyve.
- Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols. (2025). Benchchem.
- Best ways to improving your temperature control. (n.d.). Radleys.
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. studylib.net [studylib.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mt.com [mt.com]
- 10. lneya.com [lneya.com]
- 11. radleys.com [radleys.com]
- 12. ijraset.com [ijraset.com]
- 13. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 14. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 15. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
Validation & Comparative
Methodology 1: Direct Iodination with Molecular Iodine (I₂) and an Oxidant
An In-Depth Guide to Phenol Iodination: Comparing Methodologies for Yield and Selectivity
Iodinated phenols are indispensable building blocks in modern organic synthesis and medicinal chemistry. Their utility stems from the carbon-iodine bond's unique reactivity, which makes it an excellent participant in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. Furthermore, the incorporation of iodine into phenolic scaffolds is a key strategy in the development of pharmaceuticals and molecular probes.
This guide offers a comparative analysis of common and cutting-edge methodologies for the electrophilic iodination of phenols. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles, guiding researchers in selecting the optimal method for their specific synthetic challenge. We will delve into the mechanisms, advantages, limitations, and yield efficiencies of three primary approaches: direct iodination with molecular iodine, iodination using N-Iodosuccinimide (NIS), and an advanced method employing a high-efficiency tri-iodinating reagent.
Direct iodination using molecular iodine (I₂) is one of the most traditional and cost-effective methods. However, I₂ itself is a relatively weak electrophile. To achieve efficient iodination of the electron-rich phenol ring, an oxidizing agent is typically required to generate a more potent iodinating species, such as the iodonium ion (I⁺) or hypoiodous acid (HOI).[1][2] This approach is often favored for its simplicity and the low cost of the iodine source.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of an oxidant like hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), iodide (from I₂) is oxidized to a more electrophilic state.[3][4] This species is then attacked by the electron-rich phenol ring. The reaction's pH is a critical parameter; the reaction between the phenolate ion and the iodine molecule is a key step, and the rate of iodination can increase significantly with higher pH.[5]
A significant advantage of this method is its adaptability to "green" chemistry principles. Using hydrogen peroxide as the oxidant in water creates a highly environmentally benign system, as the only byproduct is water.[3]
Advantages:
-
Cost-Effective: Molecular iodine is an inexpensive and readily available reagent.
-
Green Potential: Can be performed in aqueous media with environmentally friendly oxidants like H₂O₂.[3][6]
Limitations:
-
Low Reactivity: Requires an oxidizing agent for practical reaction rates.
-
Selectivity Issues: Can be difficult to control mono- versus poly-iodination, especially with highly activated phenols.[1] Regioselectivity between ortho and para positions can also be variable.
-
Harsh Conditions: Some oxidant systems may require acidic conditions or elevated temperatures.
Visualizing the Workflow: I₂/H₂O₂ System
Caption: General workflow for phenol iodination using I₂ and H₂O₂ in water.
Representative Yields: I₂/H₂O₂ Iodination in Water
The following data, adapted from Gallo et al., demonstrates the efficacy of this green methodology for phenols, particularly those bearing electron-withdrawing groups.[3][7]
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | 4-Nitrophenol | 2,6-Diiodo-4-nitrophenol | 80 |
| 2 | 4-Cyanophenol | 4-Cyano-2,6-diiodophenol | 90 |
| 3 | 4-Hydroxyacetophenone | 4-Hydroxy-3-iodoacetophenone | 65 |
| 4 | 2,6-Dichlorophenol | 2,6-Dichloro-4-iodophenol | 95 |
Experimental Protocol: Synthesis of 2,6-Diiodo-4-nitrophenol[3]
-
Reaction Setup: To a solution of 4-nitrophenol (5 mmol) in 20 mL of water, add molecular iodine (10 mmol).
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (20 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at 50°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to afford the pure 2,6-diiodo-4-nitrophenol product. The reported yield for this procedure is 80%.[7]
Methodology 2: Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent that offers several advantages over the I₂/oxidant system. As a stable, crystalline solid, it is easy to handle and measure. Its reactivity can be finely tuned through the use of an acid catalyst, which activates the N-I bond, making the iodine atom more electrophilic and facilitating the attack by the phenol.[8]
Mechanistic Rationale
The succinimide group in NIS is electron-withdrawing, which polarizes the nitrogen-iodine bond (N⁺-I⁻). In the presence of a Brønsted or Lewis acid catalyst, such as trifluoroacetic acid (TFA) or iron(III) chloride (FeCl₃), the succinimide oxygen is protonated or coordinated, further increasing the electrophilicity of the iodine atom.[8][9][10] This "activated" NIS is then highly reactive towards electron-rich arenes like phenols. This catalytic activation allows for reactions to proceed under milder conditions and often with improved regioselectivity compared to direct iodination methods.
Advantages:
-
Mild Conditions: Reactions are often performed at room temperature.[8][9]
-
High Regioselectivity: The use of catalysts can provide excellent control over the position of iodination, often favoring the para position.[10]
-
Ease of Handling: NIS is a stable, non-volatile solid.
Limitations:
-
Higher Cost: NIS is significantly more expensive than molecular iodine.
-
Stoichiometric Byproduct: Generates succinimide as a byproduct, which must be removed during workup.
Visualizing the Workflow: Acid-Catalyzed NIS Iodination
Caption: Workflow for phenol iodination using NIS with catalytic activation.
Representative Yields: NIS Iodination
The following table showcases the versatility of NIS, including a solvent-free grinding method which highlights its application in green chemistry.[11]
| Entry | Phenol Substrate | Conditions | Product | Yield (%) | Ref. |
| 1 | 4-Nitrophenol | NIS (2.2 equiv), Grinding, 5 min | 2,6-Diiodo-4-nitrophenol | 97 | [11] |
| 2 | 4-Hydroxybenzonitrile | NIS (2.2 equiv), Grinding, 5 min | 4-Hydroxy-3,5-diiodobenzonitrile | 98 | [11] |
| 3 | Phenol | NIS (1.1 equiv), Grinding, 5 min | 2,4,6-Triiodophenol | 95 | [11] |
| 4 | Anisole (Phenol ether) | NIS (1.1 equiv), FeCl₃ (10 mol%), CH₂Cl₂ | 4-Iodoanisole | 86 | [10] |
Experimental Protocol: Solvent-Free Iodination of 4-Nitrophenol with NIS[12]
-
Reaction Setup: In a mortar, combine 4-nitrophenol (1 mmol) and N-Iodosuccinimide (2.2 mmol).
-
Reaction: Grind the mixture with a pestle at room temperature for approximately 5 minutes. The reaction progress can be observed by a color change.
-
Workup: After completion, add ice-cold water to the mortar to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with deionized water and dry under vacuum. This method reportedly yields 97% of 2,6-diiodo-4-nitrophenol.
Methodology 3: Advanced High-Yield Reagent for Triple Iodination
For applications requiring exhaustive iodination of a phenolic ring, specialized, highly reactive reagents have been developed. A prime example is N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, a novel reagent that serves as a potent triple-iodonium ion (I⁺) donor.[12] This reagent facilitates rapid and quantitative tri-iodination of phenols under remarkably mild conditions.
Mechanistic Rationale
This complex reagent features three activated I⁺ ions. The s-triazine core acts as a scaffold, and the 2,4,6-trimethylpyridine (collidine) ligands enhance the electrophilicity of the iodine atoms. Upon reaction with a phenol, it delivers three equivalents of I⁺, leading to exhaustive substitution at the available ortho and para positions. The driving force is the formation of stable, water-soluble collidine byproducts.[12]
Advantages:
-
Exceptional Yields: Consistently provides yields in the 95-99% range.[12]
-
Extremely Fast: Reactions are often complete within 5-10 minutes at room temperature.[12]
-
High Selectivity: Specifically designed for exhaustive iodination, yielding tri-iodinated products with high purity.
Limitations:
-
Reagent Complexity: The iodinating agent itself requires a multi-step synthesis, making it impractical for routine or small-scale mono-iodinations.
-
Niche Application: Primarily useful when the tri-iodinated product is the exclusive target.
Visualizing the Reaction
Caption: Rapid tri-iodination of a phenol using the advanced s-triazine reagent.
Representative Yields: s-Triazine Reagent Iodination
The data from Heinicke and co-workers underscores the remarkable efficiency of this method.[12]
| Entry | Substrate | Time (min) | Product | Yield (%) |
| 1 | Phenol | 5 | 2,4,6-Triiodophenol | 95 |
| 2 | 3,5-Dimethylphenol | 10 | 2,4,6-Triiodo-3,5-dimethylphenol | 99 |
| 3 | Propranolol derivative | 10 | Tri-iodinated Propranolol derivative | 98 |
Experimental Protocol: General Procedure for Triple Iodination[13]
-
Reaction Setup: In a flame-dried flask under an inert argon atmosphere, dissolve the phenolic substrate (1 equivalent) in dry dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add the s-triazine iodination reagent (1 equivalent) to the solution.
-
Reaction: Stir the mixture at room temperature for 5-10 minutes.
-
Workup and Isolation: The specific workup may involve filtration to remove byproducts and evaporation of the solvent. The high purity and yield often simplify the isolation process. For the synthesis of 2,4,6-triiodo-3,5-dimethylphenol, a 99% yield was achieved.[12]
Comparative Summary and Conclusion
Choosing the right iodination methodology requires a careful balance of factors including cost, desired selectivity, substrate reactivity, and scale.
| Feature | Direct Iodination (I₂/H₂O₂) | N-Iodosuccinimide (NIS) | Advanced s-Triazine Reagent |
| Iodine Source Cost | Very Low | Moderate | High (complex synthesis) |
| Reaction Conditions | RT to 50°C, aqueous | Mild (often RT), anhydrous | Mild (RT), anhydrous |
| Typical Yields | Moderate to Good (65-95%) | Good to Excellent (85-99%) | Excellent (95-99%) |
| Selectivity Control | Moderate; can lead to mixtures | Good to Excellent; catalyst-dependent | Excellent for tri-iodination |
| Key Advantage | Low cost, green potential | Versatility, mildness, good control | Speed, quantitative yields |
| Best Suited For | Large-scale, cost-sensitive syntheses; green chemistry applications. | Controlled mono- or di-iodination of diverse substrates. | Rapid and exhaustive tri-iodination of valuable substrates. |
-
For large-scale, environmentally conscious applications where cost is paramount, direct iodination using I₂/H₂O₂ in water is an outstanding choice, especially for phenols with electron-withdrawing groups.[3]
-
For general laboratory synthesis requiring high yields and controlled regioselectivity for mono- or di-iodinated products, N-Iodosuccinimide with an appropriate catalyst provides a reliable and versatile toolkit.[9][10][11]
-
When the synthetic goal is the rapid and quantitative formation of a tri-iodinated phenol, investing in an advanced, high-potency reagent can be justified by its unparalleled speed and efficiency.[12]
By understanding the mechanisms and trade-offs inherent in each method, researchers can make informed decisions, optimizing their synthetic routes for yield, purity, and efficiency.
References
-
Christiansen, J., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]
-
Heinicke, T., & Hinderberger, D. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molbank, 2023(2), M1617. [Link]
-
Datta, A. K., & Israel, S. (1950). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society, 72(1), 38-40. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. [Link]
-
Gallo, R. D. C., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774. [Link]
-
Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]
- Maccari, R., & Ottanà, R. (2010). Process for the iodination of phenolic derivatives.
-
Gherardini, L., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5521. [Link]
-
Radhakrishnamurti, P. S., & Janardhana, C. (1980). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry, 19A, 550-552. [Link]
-
Pathan, A. K., et al. (2021). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Current Green Chemistry, 8(2), 166-173. [Link]
-
Tajik, H., et al. (2011). Green and Efficient Method for the Iodination of Phenols in Water. ResearchGate. [Link]
-
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
-
Sharma, V., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486. [Link]
-
Ghaffari, M. F., & Tantillo, D. J. (2021). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. The Journal of Organic Chemistry, 86(17), 11847-11853. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
-
Gallo, R. D. C., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Semantic Scholar. [Link]
-
Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785. [Link]
-
Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. [Link]
-
Ho, H. Y., & Tantillo, D. J. (2018). Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols. The Royal Society of Chemistry. [Link]
-
Gallo, R. D. C., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. ResearchGate. [Link]
-
Kumar, S., & Kumar, M. (2006). Novel, Water-Based Procedure for the Mono Iodination of Aromatic Amines and Phenols. Synthetic Communications, 36(17), 2565-2568. [Link]
-
Probst, A., et al. (2021). Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. Molecules, 26(11), 3169. [Link]
Sources
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 5. DSpace [kb.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Reactivity comparison of ortho vs. para hydroxymethylphenols
Once the hydroxymethylphenol isomers are formed, their own reactivity dictates the course of further reactions, such as the self-condensation that leads to phenolic resins. [3]In this context, ortho-hydroxymethylphenol often displays enhanced reactivity. [7] This reversal is attributed to the proximate hydroxyl group, which can facilitate the reaction intramolecularly, stabilizing the transition state for condensation. [7][8]The result is that high-ortho phenolic resins, formed under conditions that favor ortho linkages, are known for their ordered structure and faster curing times. [15]In contrast, the hydroxymethyl group in the para position can actually retard further activity on the ring. [8]
Part 4: Experimental Design & Protocols
To validate these principles in a laboratory setting, a systematic approach is required. The following workflow and protocols provide a framework for objectively comparing isomer reactivity.
Caption: Workflow for Comparing Isomer Reactivity.
Protocol 1: Base-Catalyzed Self-Condensation of Isomers
This protocol describes a general procedure for comparing the self-condensation rates of ortho- and para-hydroxymethylphenol, a key step in forming phenolic resins. [7] Materials:
-
ortho-Hydroxymethylphenol (Salicyl alcohol)
-
para-Hydroxymethylphenol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethanol or other suitable solvent
-
Thin-Layer Chromatography (TLC) plates and appropriate mobile phase
-
Reaction flasks, condensers, heating mantles
Procedure:
-
Setup : In two separate, identical round-bottom flasks equipped with reflux condensers, dissolve an equimolar amount of ortho-hydroxymethylphenol and para-hydroxymethylphenol in the same volume of ethanol.
-
Initiation : To each flask, add an identical molar equivalent of the NaOH catalyst solution. The molar ratio of hydroxymethylphenol to NaOH will influence the reaction rate.
-
Reaction : Heat both reaction mixtures to reflux with identical stirring for a set period (e.g., 2-4 hours).
-
Monitoring : At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Spot the aliquots on a TLC plate to monitor the disappearance of the starting material and the appearance of higher molecular weight condensation products.
-
Analysis : Compare the TLC plates from both reactions. The isomer that shows a faster disappearance of the starting material spot is the more reactive isomer under these condensation conditions. For quantitative analysis, samples can be analyzed by GC or HPLC to measure the concentration of the remaining monomer over time.
-
Workup : After the reaction, cool the mixtures and neutralize with a dilute acid (e.g., acetic acid). The condensation products can then be isolated by precipitation or extraction for further characterization. [7]
Conclusion
The reactivity of ortho- and para-hydroxymethylphenols is context-dependent and cannot be described by a single label of "more" or "less" reactive.
-
For the initial electrophilic hydroxymethylation of phenol , the para position is generally more reactive under kinetic control, particularly with common base catalysts. [8][11]* For subsequent condensation reactions , the ortho isomer often exhibits enhanced reactivity due to the stabilizing influence of its intramolecular hydrogen bond. [7][8] This dichotomy is fundamental to the synthesis of phenolic materials and other fine chemicals. By carefully selecting catalysts, pH, and temperature, researchers can strategically exploit these intrinsic differences to control product distribution and tailor polymer architecture. A thorough understanding of these competing influences is therefore essential for any scientist working with these versatile building blocks.
References
-
Phenol formaldehyde resin. (2024). In Wikipedia. Retrieved from [Link]
-
What are phenolic resins and how are they classified? (2025, August 5). ELEPH(CHEM) CO.,LTD. Retrieved from [Link]
-
Freeman, J. H., & Lewis, C. W. (1954). The reaction of phenol with formaldehyde: II. The ratio of ortho- and para-hydroxymethylphenol in the base-catalyzed hydroxymethylation of phenol. Journal of the American Chemical Society, 76(8), 2080-2087. (Note: While the direct link is to a ResearchGate summary, the citation refers to the original work which is widely cited in this field). Retrieved from [Link]
-
Zulde, J. (1962). The reaction of phenol and formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Recueil des Travaux Chimiques des Pays-Bas, 81(4), 336-346. Retrieved from [Link]
-
Thermodynamic reaction control. (2024). In Wikipedia. Retrieved from [Link]
-
EXPLAIN THE FACTORS WHICH AFFECT THE CHEMICAL REACTIVITY OF ORGANIC COMPO.. (2025, December 8). Filo. Retrieved from [Link]
-
Wang, C., et al. (2021). Preparation of Lignin-Based High-Ortho Thermoplastic Phenolic Resins and Fibers. Molecules, 26(11), 3216. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Reactions of Phenols. (2024, January 10). Chemistry Steps. Retrieved from [Link]
-
Via, B. K. (2001). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Forest Products Laboratory. Retrieved from [Link]
-
Kumar, R., et al. (2001). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Letters, 71(3-4), 211-214. Retrieved from [Link]
-
Higuchi, M., et al. (1998). Kinetics of the hydroxymethylation of phenol I: Rate equation and method of analysis. Journal of Applied Polymer Science, 68(13), 2165-2173. Retrieved from [Link]
-
Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]
-
Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021, February 4). ResearchGate. Retrieved from [Link]
Sources
- 1. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 4. EXPLAIN THE FACTORS WHICH AFFECT THE CHEMICAL REACTIVITY OF ORGANIC COMPO.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Purity of Synthesized 2-(Hydroxymethyl)-5-iodophenol: A Guide to Orthogonal Analytical Techniques
In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. For a compound like 2-(Hydroxymethyl)-5-iodophenol, a key building block in the synthesis of various biologically active molecules, rigorous purity assessment is paramount. This guide provides a comprehensive framework for evaluating the purity of this compound using a multi-faceted, orthogonal approach, ensuring a complete and accurate purity profile.
The principle of orthogonality in analytical chemistry dictates the use of multiple, distinct analytical methods that measure the same analyte based on different chemical or physical principles.[1][2] This approach significantly reduces the risk of overlooking impurities that may co-elute or be otherwise masked by a single analytical technique.[3] This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive purity assessment of 2-(Hydroxymethyl)-5-iodophenol.
The Importance of a Multi-Pronged Approach
Relying on a single analytical method, such as HPLC, can provide a false sense of security. An impurity might have a similar retention time to the main compound, making it invisible to UV detection. By employing orthogonal techniques, we create a system of checks and balances. For instance, while HPLC separates based on polarity and interaction with the stationary phase, NMR provides detailed structural information, allowing for the identification and quantification of impurities that might be chromatographically silent.[4][5]
Figure 1: An overview of the orthogonal analytical workflow for the purity assessment of 2-(Hydroxymethyl)-5-iodophenol.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is often the primary technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. For 2-(Hydroxymethyl)-5-iodophenol, a reverse-phase HPLC method is most appropriate, given the compound's moderate polarity.[6]
Experimental Protocol: Reverse-Phase HPLC
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.[8][10]
Rationale for Method Parameters:
-
The C18 column is a versatile stationary phase suitable for a wide range of polar and non-polar compounds.[7]
-
The gradient elution allows for the effective separation of the main peak from any potential impurities with different polarities.
-
Formic acid is used as a mobile phase modifier to improve peak shape and resolution.[8]
-
Dual-wavelength detection is employed to increase the chances of detecting impurities that may have different chromophores than the parent compound.
Data Interpretation
The primary output is a chromatogram showing the peak for 2-(Hydroxymethyl)-5-iodophenol and any impurity peaks. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. In accordance with ICH guidelines, the validation of this analytical procedure should demonstrate its specificity, linearity, accuracy, precision, and range.[11][12]
| Parameter | Expected Result | Acceptance Criteria (per ICH Q3A/B) |
| Retention Time | Compound-specific, consistent retention time | Consistent across injections (± 2%) |
| Purity by Area % | >99.0% | ≥ 98.0% (typical for early phase) |
| Impurity Profile | No single impurity > 0.1% | Individual impurities ≤ 0.15% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized compound and the identification of structurally related impurities.[13][14] Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.[8]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[4]
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.[15][16][17][18]
Data Interpretation
The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the phenolic hydroxyl proton.[19] The integration of these signals should be consistent with the number of protons in each environment. The ¹³C NMR will provide information on the number and type of carbon atoms present. Any unexpected signals in either spectrum could indicate the presence of impurities.
| Proton (¹H) Signal | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Integration |
| Ar-H | 6.8 - 7.5 | m | 3H |
| -CH₂OH | ~4.4 | s | 2H |
| Ar-OH | ~9.8 | s (broad) | 1H |
| Carbon (¹³C) Signal | Expected Chemical Shift (ppm) in DMSO-d₆ |
| C-I | ~85 |
| Ar-C | 115 - 158 |
| -CH₂OH | ~62 |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, offering a powerful confirmation of its identity.[20] When coupled with a liquid chromatography system (LC-MS), it can also provide molecular weight information for any separated impurities.
Experimental Protocol: LC-MS
Instrumentation:
-
An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
The same HPLC method as described above can be used.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes, should be tested.[21][22][23]
-
Mass Range: m/z 100 - 500.
-
Data Acquisition: Full scan mode.
Data Interpretation
The mass spectrum should show a prominent ion corresponding to the molecular weight of 2-(Hydroxymethyl)-5-iodophenol (C₇H₇IO₂ = 266.03 g/mol ). In positive ion mode, this would likely be observed as the protonated molecule [M+H]⁺ at m/z 267.04 or as an adduct with sodium [M+Na]⁺ at m/z 289.02. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 264.02 would be expected. The presence of other significant ions could indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[24] While not typically used for quantitative purity analysis, it serves as an excellent qualitative check for the presence of the expected functional groups and the absence of unexpected ones.
Experimental Protocol: FTIR
Instrumentation:
-
An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition:
-
A spectrum is typically acquired over the range of 4000 - 400 cm⁻¹.
Data Interpretation
The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol and phenol, the C-O stretch, and the aromatic C-H and C=C stretches.[25][26] The absence of these key bands or the presence of unexpected bands (e.g., a strong C=O stretch) would indicate a potential impurity or an incorrect structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Phenol & Alcohol) | 3200-3600 | Broad |
| C-H (Aromatic) | 3000-3100 | Sharp |
| C=C (Aromatic) | 1450-1600 | Medium to strong |
| C-O Stretch | 1000-1300 | Strong |
Synthesizing the Data: A Holistic Purity Statement
By combining the data from these four orthogonal techniques, a comprehensive and reliable purity statement can be made.
Figure 2: The convergence of data from orthogonal techniques to generate a comprehensive purity profile.
The HPLC data provides the primary quantitative measure of purity. The NMR data confirms the identity of the main peak and can help to identify the structure of any significant impurities. The LC-MS data provides an orthogonal confirmation of the molecular weight of the main component and any impurities. Finally, the FTIR data provides a quick and easy confirmation of the presence of the expected functional groups. This multi-faceted approach provides a high degree of confidence in the identity, purity, and overall quality of the synthesized 2-(Hydroxymethyl)-5-iodophenol.
References
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
-
LCGC International. (n.d.). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]
-
Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Skidan, I., & Dings, R. P. M. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
MD Topology. (n.d.). 4-Iodophenol | C6H5IO | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]
-
Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Agilent. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]
-
HPLC.net. (n.d.). Separation of 2-Hydroxy-5-methylisophthalaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection. Retrieved from [Link]
-
YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Yokogawa Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]
-
Frontiers. (2022, March 9). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]
-
LCGC International. (2020, November 11). Improving HPLC Separation of Polyphenols. Retrieved from [Link]
-
iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]
-
IAEA. (2012, November 15). validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
-
scielo.br. (n.d.). mechanisms of electrospray ionization for mass spectrometry analysis. Retrieved from [Link]
-
MDPI. (2019, August 23). An Original HPLC Method with Coulometric Detection to Monitor Hydroxyl Radical Generation via Fenton Chemistry. Retrieved from [Link]
-
ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
-
IntechOpen. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
KVALITO. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. fluidimaging.com [fluidimaging.com]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. The Evolving Landscape of NMR Structural Elucidation | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 17. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 18. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 24. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
